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  • Product: (3'S)-Evogliptin L-tartrate Salt

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of (3'S)-Evogliptin L-tartrate Salt: A Comprehensive Technical Guide

Executive Summary (3'S)-Evogliptin L-tartrate (internationally recognized as Evogliptin tartrate, DA-1229, or under brand names like Suganon and Evodin) is a highly potent, selective, and orally bioavailable dipeptidyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3'S)-Evogliptin L-tartrate (internationally recognized as Evogliptin tartrate, DA-1229, or under brand names like Suganon and Evodin) is a highly potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor[1][2]. Developed primarily for the management of Type 2 Diabetes Mellitus (T2DM), it acts by preventing the enzymatic degradation of endogenous incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing inappropriate glucagon release[2][3]. This whitepaper provides a deep dive into its biochemical profile, core mechanism of action, experimental validation protocols, and emerging pleiotropic effects.

Biochemical Profile & Target Engagement

Evogliptin is a β-amino amide derivative that functions as a competitive and reversible inhibitor of the DPP-4 enzyme[1][4]. The L-tartrate salt formulation enhances its solubility and oral bioavailability (exceeding 50%)[5].

The Causality of Selectivity: DPP-4 belongs to a family of serine proteases that includes closely related enzymes like DPP-8 and DPP-9. Inhibition of DPP-8/9 is historically associated with off-target toxicities, including alopecia, thrombocytopenia, and immune dysfunction[6]. Evogliptin's unique structural conformation allows it to bind specifically to the S1 and S2 pockets of the DPP-4 active site, achieving exceptional selectivity and minimizing the risk of these adverse events[2].

Table 1: Quantitative Pharmacodynamic Parameters of Evogliptin

ParameterValueClinical Significance
IC₅₀ (DPP-4) 0.980 nMExtremely high potency, allowing for low clinical dosing (typically 5 mg once daily)[2][7].
Inhibitory Constant (Kᵢ) 0.525 nMIndicates strong, reversible binding affinity to the enzyme's active site[2][7].
Selectivity vs. DPP-8 > 7,898-foldMinimizes off-target cytotoxic and immunological side effects[2].
Selectivity vs. DPP-9 > 6,058-foldEnsures a safety margin of over 10,000 times at standard human Cmax[2][6].

Core Mechanism of Action: The Incretin Axis

The primary mechanism of action of Evogliptin revolves around the protection of the incretin axis[3]. Upon food ingestion, enteroendocrine L-cells and K-cells in the intestine secrete Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3][5].

  • Enzyme Inhibition : Under normal physiological conditions, DPP-4 rapidly cleaves GLP-1 and GIP at the N-terminal alanine or proline residues, rendering them inactive within minutes[5]. Evogliptin competitively binds to DPP-4, blocking this cleavage[2].

  • Beta-Cell Modulation : The stabilized, active GLP-1 and GIP bind to their respective G-protein coupled receptors on pancreatic β-cells. This elevates intracellular cAMP and calcium levels, triggering glucose-dependent insulin exocytosis[3][7].

  • Alpha-Cell Modulation : Elevated active GLP-1 signaling simultaneously suppresses glucagon secretion from pancreatic α-cells[5].

  • Hepatic Output : The increased insulin-to-glucagon ratio signals the liver to reduce hepatic glucose production (via decreased gluconeogenesis and glycogenolysis), effectively normalizing fasting and postprandial blood glucose levels[3][5].

G Meal Meal Ingestion Incretins GLP-1 & GIP Secretion (Intestinal L & K cells) Meal->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Degradation (Without Drug) ActiveIncretins Sustained Active GLP-1 & GIP Incretins->ActiveIncretins Protected by Evogliptin DPP4->ActiveIncretins Prevented Cleavage Evogliptin (3'S)-Evogliptin L-tartrate (Inhibitor) Evogliptin->DPP4 Competitive Inhibition BetaCells Pancreatic β-cells: ↑ Insulin Secretion ActiveIncretins->BetaCells AlphaCells Pancreatic α-cells: ↓ Glucagon Secretion ActiveIncretins->AlphaCells Glucose Blood Glucose Normalization BetaCells->Glucose AlphaCells->Glucose

Evogliptin-DPP-4-Incretin Signaling Pathway and Glycemic Normalization.

Experimental Validation: Protocols for Target Engagement

To ensure scientific integrity, the characterization of Evogliptin relies on self-validating experimental systems[1]. Below is a standardized protocol for evaluating its in vitro target engagement.

Protocol: Fluorometric In Vitro DPP-4 Inhibition Assay

Purpose : To determine the half-maximal inhibitory concentration (IC₅₀) of Evogliptin against recombinant human DPP-4[1][2]. Causality : Using a fluorogenic substrate (Gly-Pro-AMC) allows for highly sensitive, real-time kinetic monitoring of enzyme activity. As DPP-4 cleaves the substrate, AMC (7-Amino-4-methylcoumarin) is released, emitting fluorescence. Evogliptin curtails this release in a dose-dependent manner, validating its inhibitory function.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA). Dilute recombinant human DPP-4 enzyme and the substrate Gly-Pro-AMC to their respective working concentrations.

  • Inhibitor Dilution : Prepare a serial dilution of Evogliptin L-tartrate (ranging from 10 µM down to 0.01 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation : In a black 96-well microplate, mix 10 µL of the Evogliptin dilutions with 40 µL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes. (Rationale: This allows the reversible inhibitor to reach binding equilibrium with the enzyme's active site).

  • Reaction Initiation : Add 50 µL of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorometric Detection : Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis : Calculate the initial velocity (V₀) of the reaction for each concentration. Plot the percentage of remaining enzyme activity against the log concentration of Evogliptin. Utilize non-linear regression (four-parameter logistic equation) to derive the precise IC₅₀ value[2][7].

Workflow Prep 1. Reagent Prep (DPP-4, Substrate) Incubation 2. Pre-incubation (Enzyme + Evogliptin) Prep->Incubation Reaction 3. Reaction Initiation (Add Gly-Pro-AMC) Incubation->Reaction Detection 4. Fluorometric Read (Ex 360nm/Em 460nm) Reaction->Detection Analysis 5. IC50 Analysis (Non-linear Regression) Detection->Analysis

Step-by-step experimental workflow for in vitro fluorometric DPP-4 inhibition assay.

Pharmacokinetics & Metabolic Profile

Evogliptin demonstrates a highly favorable pharmacokinetic profile that supports once-daily dosing[3].

  • Absorption & Distribution : Peak plasma concentration (Cmax) is achieved within 3 to 5.5 hours post-administration[5]. Its absorption is robust and is not significantly altered by food intake[5][7].

  • Metabolism : It is primarily metabolized by the hepatic cytochrome P450 enzyme CYP3A4[6][7]. Crucially, in vitro studies confirm that Evogliptin is neither an inhibitor nor an inducer of major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4)[2][6]. This lack of interaction establishes a high safety profile for polypharmacy, a common scenario in diabetic patients[2][4].

  • Excretion : Elimination is balanced, with approximately 46.1% excreted in urine and 42.8% in feces[7].

Emerging Pleiotropic Effects: Anti-Inflammatory Properties

Beyond glycemic control, recent scientific investigations indicate that Evogliptin L-tartrate exerts significant pleiotropic effects, particularly in modulating inflammatory pathways[8]. Mechanism : By inhibiting DPP-4, Evogliptin sustains high systemic levels of GLP-1. GLP-1 receptor activation on immune cells (such as macrophages) downregulates the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, and IL-6)[8]. This mechanism is currently being explored for its potential to control inflammatory pain and mitigate vascular inflammation in acute coronary syndromes[8].

References

  • Patsnap Synapse. "What is the mechanism of Evogliptin?" Patsnap. URL: [Link]

  • Alkem Laboratories. "Evogliptin Prescribing Information." Alkem Labs. URL: [Link]

  • Zynapte RxHive. "Evogliptin - Medical Information and Pharmacology." Zynapte. URL: [Link]

  • GEROPHARM. "Evodin (evogliptin) - Mechanism of Action." GEROPHARM. URL:[Link]

  • Wikipedia. "Dipeptidyl peptidase-4 inhibitor." Wikipedia. URL:[Link]

  • ResearchGate. "Evogliptin tartrate a new drug of dpp-4 inhibitor: an overview." ResearchGate. URL: [Link]

  • MIMS Thailand. "Suganon: Dosage & Side Effects." MIMS. URL:[Link]

  • IJCRT. "A Brief Review On Evogliptin-Dipeptidyl Peptidase Iv (Dpp Iv) Inhibitor Used In The Treatment Of Diabetes Mellitus." IJCRT. URL:[Link]

  • PubMed Central (PMC). "The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain." National Institutes of Health. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro and In Vivo Anti-Diabetic Activity of Evogliptin

Introduction: The Scientific Rationale for Evogliptin Evogliptin is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for Evogliptin

Evogliptin is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic strategy of DPP-4 inhibition is rooted in the enhancement of the endogenous incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and play a pivotal role in glucose homeostasis.[2] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3] The DPP-4 enzyme rapidly degrades these incretins, terminating their anti-hyperglycemic actions.[4] By competitively and reversibly inhibiting DPP-4, Evogliptin prolongs the activity of endogenous GLP-1 and GIP, thereby improving glycemic control in a glucose-dependent manner, which inherently lowers the risk of hypoglycemia.[1][3]

This technical guide provides a comprehensive overview of the preclinical evaluation of Evogliptin, detailing the core in vitro and in vivo studies that have defined its pharmacological profile. We will explore the causality behind experimental designs, present detailed protocols for key assays, and summarize the pivotal data that substantiate its efficacy and mechanism of action.

Part 1: In Vitro Characterization: Defining Potency, Selectivity, and Cellular Action

The initial phase of drug discovery for a DPP-4 inhibitor like Evogliptin focuses on establishing its direct interaction with the target enzyme and its subsequent effects in a controlled cellular environment. These in vitro studies are foundational for predicting in vivo efficacy and safety.

Core Mechanism: Competitive Inhibition of the DPP-4 Enzyme

Evogliptin, a β-amino amide derivative, is designed to fit into the active site of the DPP-4 enzyme.[1] Its mechanism is one of competitive and reversible inhibition, meaning it competes with the natural substrates (GLP-1 and GIP) for access to the enzyme's catalytic domain.[1] This binding prevents the cleavage and inactivation of the incretin hormones. The following diagram illustrates this critical point of intervention.

cluster_0 Physiological Incretin Pathway cluster_1 DPP-4 Mediated Inactivation cluster_2 Evogliptin's Point of Intervention Food Food Intake Gut Intestinal L-Cells & K-Cells Food->Gut Stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Gut->Incretins Release Pancreas Pancreatic Islets (β-cells and α-cells) Incretins->Pancreas Act on DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Effects ↑ Glucose-Dependent Insulin Secretion ↓ Glucagon Secretion Pancreas->Effects Glucose Improved Glycemic Control Effects->Glucose Inactive Inactive Metabolites DPP4->Inactive Degrades to Evogliptin Evogliptin Evogliptin->DPP4 Competitively Inhibits

Caption: DPP-4 Signaling and Evogliptin's Intervention Point.

Biochemical Assays: Quantifying Potency and Selectivity

The cornerstone of in vitro characterization is the direct measurement of the compound's effect on the purified enzyme.

Experimental Protocol: DPP-4 Enzymatic Inhibition Assay

This assay is critical for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

  • Reagents & Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[5]

    • Assay Buffer (e.g., Tris-HCl, pH 7.5).

    • Evogliptin (and other comparator inhibitors) at various concentrations.

    • 96-well microplate (black, for fluorescence).

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Evogliptin in the assay buffer.

    • In each well of the microplate, add 20 µL of the DPP-4 enzyme solution.

    • Add 10 µL of the corresponding Evogliptin dilution (or buffer for control wells) to the wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Normalize the rates relative to the control (no inhibitor) to get the percent inhibition.

    • Plot percent inhibition against the logarithm of Evogliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Insight: The choice of a fluorogenic substrate like Gly-Pro-AMC is deliberate; its cleavage by DPP-4 liberates a fluorescent molecule, providing a direct, real-time readout of enzyme activity. This allows for precise quantification of how effectively Evogliptin impedes this process.

Selectivity Profiling: A crucial aspect of drug safety is ensuring the compound is selective for its target. Evogliptin was tested against other closely related proteases, such as DPP-8 and DPP-9. High selectivity is vital because inhibition of DPP-8/9 has been linked to toxicity in preclinical models.

EnzymeIC50 (nM)Selectivity Fold (vs. DPP-4)
DPP-4 Value from study1x
DPP-8 >6,000x higher than DPP-4 IC50[1]>6,000x
DPP-9 >6,000x higher than DPP-4 IC50[1]>6,000x

Table 1: Selectivity Profile of Evogliptin.

In Vitro Metabolism Studies

Understanding a drug's metabolic fate is essential for predicting its behavior in humans. Studies using human liver preparations identified the primary metabolic pathways for Evogliptin.

  • Methodology: Evogliptin was incubated with human hepatocytes, liver microsomes, and S9 fractions.[6][7] The resulting metabolites were identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[6]

  • Findings: Five primary metabolites were identified.[7] The major pathways were hydroxylation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5, and subsequent glucuronidation by UGT2B4 and UGT2B7.[6][7]

  • Significance: Identifying these specific enzymes is crucial for predicting potential drug-drug interactions. Since Evogliptin is a substrate for CYP3A4, co-administration with strong inhibitors or inducers of this enzyme could alter its plasma concentrations.[8]

Caption: Generalized Workflow for In Vitro Characterization.

Part 2: In Vivo Efficacy and Pharmacological Profile

Following successful in vitro characterization, the investigation moves to in vivo models to assess the drug's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system.

Animal Models in Diabetes Research

The selection of an appropriate animal model is critical and depends on the specific question being addressed.

  • High-Fat Diet (HFD)-Induced Obese Models: These models (e.g., C57BL/6J mice on a 60% fat diet) are excellent for mimicking the pathophysiology of T2DM in humans, which is often associated with obesity and insulin resistance.[5] They are used to evaluate a drug's effect on weight, adiposity, and insulin sensitivity.

  • Toxin-Induced Diabetic Models: Administration of streptozotocin (STZ) or alloxan selectively destroys pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia.[9][10] These models are useful for studying drugs that work by preserving or enhancing the function of remaining β-cells.

  • Genetic Models: Mice such as the db/db model, which have a mutation in the leptin receptor, develop severe obesity, insulin resistance, and hyperglycemia, providing a robust model for studying diabetic complications like nephropathy.[10]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

PK/PD studies bridge the gap between drug dosage and therapeutic effect. Studies in healthy human volunteers have been crucial in defining Evogliptin's clinical profile.

  • Pharmacokinetics: After oral administration, Evogliptin reaches its peak plasma concentration within 4-5 hours.[11][12] It has a long terminal elimination half-life of 33-39 hours, which supports a once-daily dosing regimen.[11][12] Repeated administration leads to a modest 1.4- to 1.5-fold accumulation.[12]

  • Pharmacodynamics: The therapeutic effect of Evogliptin is directly linked to its ability to inhibit plasma DPP-4 activity. In a dose-dependent manner, Evogliptin effectively inhibits DPP-4.[11] A once-daily dose of 5 mg is sufficient to achieve over 80% inhibition of DPP-4 activity, sustained over a 24-hour period.[11][13] This sustained inhibition leads to a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels.[11][13]

ParameterValueClinical Implication
Time to Peak Concentration (Tmax) 4–5 hours[12]Onset of action
Terminal Half-Life (t½) 33–39 hours[12]Supports once-daily dosing
DPP-4 Inhibition (>80%) Sustained over 24 hours (at 5-20 mg)[11]Ensures continuous potentiation of incretins
Active GLP-1 Increase 1.5- to 2.4-fold postprandially[11]Direct evidence of mechanism of action

Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of Evogliptin in Humans.

Preclinical Efficacy Studies

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard in vivo assay to evaluate a drug's ability to improve glucose disposal after a glucose challenge.

  • Animal Preparation: Use a relevant diabetic animal model (e.g., HFD-fed mice). Fast the animals overnight (approx. 12-16 hours) but allow access to water.

  • Drug Administration: Administer Evogliptin (e.g., via oral gavage) or vehicle control 60 minutes prior to the glucose challenge.

  • Baseline Measurement: At time t=0, take a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose levels for each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the treated and control groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the Evogliptin-treated group compared to the control group indicates improved glucose tolerance.

Long-Term Glycemic Control and Pleiotropic Effects

In longer-term studies using HFD-fed animal models, Evogliptin demonstrated significant anti-diabetic and beneficial metabolic effects:

  • Hepatic Steatosis: Evogliptin treatment was shown to ameliorate fatty liver by suppressing hepatic lipogenesis and improving insulin sensitivity.[14] It resolved hepatic lipid accumulation and reduced liver damage markers in obese rats.[14]

  • Adiposity and Energy Expenditure: In obese mice, Evogliptin dose-dependently reduced body fat mass and increased the proportion of smaller, healthier adipocytes.[5] Notably, this was associated with an enhanced basal metabolic rate, suggesting an effect beyond just GLP-1 potentiation.[5]

  • Diabetic Complications: Preclinical studies have shown that Evogliptin can protect against diabetic nephropathy by preserving podocyte structure and function.[10] It has also been found to suppress pathological retinal neovascularization in a mouse model of diabetic retinopathy, suggesting a direct anti-angiogenic effect.[15]

Caption: Generalized Workflow for In Vivo Efficacy Studies.

Part 3: From Preclinical Evidence to Clinical Validation

The comprehensive in vitro and in vivo data provide a strong rationale for clinical development. The findings from these preclinical studies have been largely validated in human clinical trials.

  • Efficacy: Clinical trials have consistently demonstrated that Evogliptin effectively improves glycemic control. When added to metformin, Evogliptin 5 mg daily resulted in significant reductions in HbA1c, comparable to other established DPP-4 inhibitors like sitagliptin and linagliptin.[16][17][18] Meta-analyses confirm that Evogliptin is superior to placebo and non-inferior to other gliptins in reducing HbA1c and fasting plasma glucose.[19][20]

  • Safety and Tolerability: Consistent with its high selectivity and glucose-dependent mechanism, Evogliptin is well-tolerated.[11] The incidence of adverse events, including the risk of hypoglycemia, is low and comparable to that of other DPP-4 inhibitors and placebo.[19][21]

  • Combination Therapy: The efficacy and safety of Evogliptin have also been established in combination with other anti-diabetic agents, including metformin and SGLT2 inhibitors like dapagliflozin, demonstrating its utility in multifaceted treatment regimens.[22][23]

The logical progression from foundational science to clinical application underscores a well-executed drug development program.

A In Vitro Discovery B Potent & Selective DPP-4 Inhibition (IC50) High Selectivity vs. DPP-8/9 A->B C In Vivo Preclinical Validation A->C Translates to D Improved Glucose Tolerance (OGTT) Reduced HbA1c & FPG in Animal Models Favorable PK/PD Profile C->D E Clinical Trials (Human) C->E Provides Rationale for F Non-inferior Efficacy to Comparators (Sitagliptin, Linagliptin) Good Safety & Tolerability Profile (Low Hypoglycemia Risk) E->F G Therapeutic Application E->G Confirms

Caption: Logical Flow from Preclinical Discovery to Clinical Use.

Conclusion

The development of Evogliptin as an anti-diabetic agent is a testament to a rigorous, science-driven process. Foundational in vitro studies unequivocally established its identity as a potent and highly selective DPP-4 inhibitor. Subsequent in vivo research in relevant animal models of type 2 diabetes not only confirmed its primary glucose-lowering mechanism via incretin enhancement but also revealed beneficial pleiotropic effects on the liver, adipose tissue, and microvascular systems. These preclinical findings built a robust, self-validating case for its progression into clinical trials, where its efficacy and safety have been subsequently confirmed in patients with type 2 diabetes. The journey of Evogliptin from bench to bedside exemplifies the successful integration of biochemistry, cell biology, and animal pharmacology in modern drug development.

References

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers. US National Library of Medicine, National Institutes of Health. [Link]

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers. PubMed. [Link]

  • What is the mechanism of Evogliptin? Patsnap Synapse. [Link]

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers. ResearchGate. [Link]

  • Prevention and treatment effect of evogliptin on hepatic steatosis in high-fat-fed animal models. PubMed. [Link]

  • Evogliptin in Type 2 Diabetes Mellitus (EVOLUTION). ClinicalTrials.gov. [Link]

  • Pharmacokinetic/Pharmacodynamic Interactions Between Evogliptin and Glimepiride in Healthy Male Subjects. ScienceOpen. [Link]

  • evogliptin tartrate a new drug of dpp-4 inhibitor: an overview. ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic drug–drug interactions between evogliptin and empagliflozin or dapagliflozin in healthy male volunteers. ProQuest. [Link]

  • The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis. US National Library of Medicine, National Institutes of Health. [Link]

  • Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice. PLOS One. [Link]

  • Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study). ResearchGate. [Link]

  • Evogliptin, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation. PubMed. [Link]

  • Comparative efficacy and safety of Evogliptin in... : Diabetes, Obesity and Metabolism. Ovid. [Link]

  • Efficacy and safety of evogliptin versus sitagliptin as add on to metformin alone in a combined russian-korean population. Evo-combi trial. Diabetes Mellitus. [Link]

  • In vitro metabolic pathways of the new anti-diabetic drug evogliptin in human liver preparations. The Catholic University of Korea. [Link]

  • Efficacy and Safety of Evogliptin Add-on Therapy to Dapagliflozin/Metformin Combinations in Patients with Poorly Controlled Type 2 Diabetes Mellitus: A 24-Week Multicenter Randomized Placebo-Controlled Parallel-Design Phase-3 Trial with a 28-Week Extension. Diabetes & Metabolism Journal. [Link]

  • Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor Evogliptin in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis. US National Library of Medicine, National Institutes of Health. [Link]

  • In vivo Animal Model for Screening of Anti Diabetic Activity. Unknown Source. [Link]

  • A dipeptidyl peptidase inhibitor, evogliptin, directly prevents nephrin loss and podocyte damage via post-transcriptional regul. OAText. [Link]

  • A Brief Review On Evogliptin-Dipeptidyl Peptidase Iv (Dpp Iv) Inhibitor Used In The Treatment Of Diabetes Mellitus. IJCRT.org. [Link]

  • Efficacy and Tolerability of Evogliptin in Patients with Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis with Bayesian Inference Through a Quality-management System. ResearchGate. [Link]

  • Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study). US National Library of Medicine, National Institutes of Health. [Link]

  • In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations. PubMed. [Link]

  • Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment. US National Library of Medicine, National Institutes of Health. [Link]

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Foundational

Comprehensive Characterization and Mechanistic Profiling of (3'S)-Evogliptin L-tartrate Salt

Introduction (3'S)-Evogliptin L-tartrate salt is a highly selective, orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a critical target in the management of type 2 diabetes mellitus[1]. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3'S)-Evogliptin L-tartrate salt is a highly selective, orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a critical target in the management of type 2 diabetes mellitus[1]. While the clinically approved evogliptin is typically characterized by its (R,R) stereocenters, the (3'S) stereoisomer represents a critical compound for comparative pharmacological studies, chiral purity analysis, and structural-activity relationship (SAR) profiling[2]. This whitepaper elucidates the molecular formula, structural properties, mechanism of action, and the self-validating analytical methodologies required to characterize (3'S)-Evogliptin L-tartrate salt.

Chemical Identity and Structural Architecture

The compound is a salt formed between the (3'S) enantiomer/diastereomer of the evogliptin free base and L-tartaric acid[2]. The L-tartrate counterion ensures optimal aqueous solubility and solid-state stability, which is a fundamental necessity for formulation into solid dosage forms and long-term storage[3].

  • Molecular Formula: C19H26F3N3O3 • C4H6O6 (Overall: C23H32F3N3O9)[4].

  • Molecular Weight: 551.51 g/mol (401.42 g/mol for the free base + 150.09 g/mol for L-tartaric acid)[5].

  • Core Structural Motifs: The molecule features a piperazin-2-one core, a 2,4,5-trifluorophenyl moiety, and a tert-butoxymethyl group[6].

Quantitative Data: Physicochemical Properties

To facilitate rapid comparison during drug formulation, the core physicochemical properties are summarized below.

Table 1: Physicochemical Properties of (3'S)-Evogliptin L-tartrate Salt

PropertyValue / Description
Chemical Name (3'S)-Evogliptin L-tartrate Salt
CAS Registry Number 1222102-29-5 (Isomer specific) / 1222102-51-3 (Standard)
Molecular Formula C19H26F3N3O3 • C4H6O6
Molecular Weight 551.51 g/mol
Physical State Solid (Neat)
Therapeutic Class DPP-4 Inhibitor (Antidiabetic)

Mechanism of Action: DPP-4 Inhibition Pathway

Evogliptin and its stereoisomers act as competitive and reversible inhibitors of the DPP-4 enzyme[1]. DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[7].

The Causality of Inhibition: By occupying the active site of DPP-4, the drug prevents the enzymatic cleavage of GLP-1 and GIP, thereby drastically increasing their physiological half-life[7]. This prolonged incretin activity potentiates glucose-dependent insulin secretion from pancreatic β-cells while simultaneously suppressing glucagon release from α-cells[8]. Ultimately, this dual action lowers postprandial and fasting blood glucose levels without inducing hypoglycemia.

G Evo (3'S)-Evogliptin L-tartrate DPP4 DPP-4 Enzyme Evo->DPP4 Inhibits Incretins GLP-1 & GIP (Active) DPP4->Incretins Prevents Degradation Pancreas Pancreatic β-cells & α-cells Incretins->Pancreas Stimulates Glucose Improved Glycemic Control Pancreas->Glucose Insulin ↑ / Glucagon ↓

Evogliptin L-tartrate mechanism of action and DPP-4 inhibition pathway.

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, the characterization of (3'S)-Evogliptin L-tartrate salt requires rigorous, self-validating analytical protocols. The causality behind these experimental choices is absolute: chiral purity and structural integrity directly dictate the pharmacological efficacy and safety profile of the compound.

Protocol 1: Reverse-Phase HPLC for Structural Validation and Stability

Causality: High-Performance Liquid Chromatography (HPLC) is employed because it provides the high-resolution separation necessary to distinguish the (3'S) stereoisomer from the standard (R,R) form and to quantify degradation products under forced conditions[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile) in a gradient elution profile. Degas the solution via sonication to prevent baseline noise.

  • Sample Preparation: Accurately weigh 10 mg of (3'S)-Evogliptin L-tartrate powder. Transfer to a 10 mL volumetric flask and dissolve in 8 mL of deionized water[3]. Sonicate for 10-15 minutes to ensure complete dissolution, then bring the volume to 10 mL with water to create a 1 mg/mL stock[3].

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove particulates and protect the column[3].

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Set the flow rate to 1.0 mL/min and maintain the column temperature at 30°C[3].

  • Detection: Inject 20 µL of the sample. Monitor the eluent using a UV detector set at an optimal wavelength of 260-267 nm[3].

  • Quantification: Analyze the chromatogram to determine the retention time of the (3'S) isomer. Quantify purity by comparing peak areas against a validated standard curve[3].

Workflow Prep 1. Sample Preparation (10 mg in 10 mL H2O) Filter 2. Filtration (0.22 µm syringe filter) Prep->Filter HPLC 3. HPLC Injection (C18 Column, 20 µL) Filter->HPLC UV 4. UV Detection (260-267 nm) HPLC->UV Analysis 5. Chromatogram Analysis & Quantification UV->Analysis

Step-by-step experimental workflow for HPLC structural validation.

Protocol 2: In Vitro DPP-4 Inhibition Assay (IC50 Determination)

Causality: To confirm that the (3'S) isomer retains biological activity compared to the standard drug, a self-validating enzymatic assay measuring the half-maximal inhibitory concentration (IC50) is strictly required[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA). Dilute recombinant human DPP-4 enzyme to the validated working concentration.

  • Compound Dilution: Prepare serial dilutions of (3'S)-Evogliptin L-tartrate in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine the diluted compound with the DPP-4 enzyme and incubate at 37°C for 15 minutes to allow stable complex formation.

  • Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence continuously for 30 minutes at excitation/emission wavelengths of 360 nm / 460 nm using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Table 2: Comparative Pharmacological Metrics (Standard vs. Isomer Profiling)

ParameterStandard Evogliptin (R,R)(3'S)-Evogliptin IsomerAnalytical Purpose
Target DPP-4DPP-4Target engagement validation
Selectivity >6,000-fold over DPP-8/9Subject to SAR testingOff-target toxicity screening
Half-life (t1/2) ~33 hoursRequires PK profilingDosing frequency determination
Metabolism Hepatic (CYP3A4)Requires PK profilingDrug-drug interaction risk

Conclusion

The rigorous characterization of (3'S)-Evogliptin L-tartrate salt is foundational for advancing chiral drug development and understanding the precise molecular interactions within the DPP-4 active site. By adhering to validated HPLC protocols and robust enzymatic assays, researchers can systematically evaluate its structural integrity, stability, and pharmacological efficacy, paving the way for highly optimized antidiabetic therapeutics.

References

  • Patsnap Synapse. "What is the mechanism of Evogliptin?". Patsnap. [Link]

  • Thakkar et al. "Evogliptin tartrate a new drug of dpp-4 inhibitor: an overview". ResearchGate. [Link]

  • FDA Global Substance Registration System (GSRS). "EVOGLIPTIN TARTRATE". NIH. [Link]

  • Pharmaffiliates. "Evogliptin Tartrate-impurities". Pharmaffiliates. [Link]

  • PubChem. "2-Piperazinone, 4-((3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl) - PubChem". NIH. [Link]

Sources

Exploratory

Preclinical Safety and Toxicology of Evogliptin L-tartrate: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the preclinical safety and toxicology profile of Evogliptin L-tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the preclinical safety and toxicology profile of Evogliptin L-tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1] The information presented herein is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, methodologies, and key findings from the non-clinical safety assessment of this compound.

Introduction: The Scientific Rationale for Evogliptin and its Preclinical Evaluation

Evogliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] The inhibition of DPP-4 increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4] This mechanism of action provides a therapeutic benefit in managing type 2 diabetes with a low risk of hypoglycemia.[1][3]

A rigorous preclinical safety and toxicology program is paramount to characterize the potential risks of a new chemical entity before its administration to humans.[5][6] This guide details the comprehensive non-clinical studies conducted for Evogliptin L-tartrate, adhering to international regulatory guidelines, to establish a robust safety profile.

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

The therapeutic effect of Evogliptin is directly linked to its potent and selective inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway.

Evogliptin Mechanism of Action cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_pancreas_alpha Pancreas (α-cells) Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Evogliptin Evogliptin Evogliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates

Caption: Mechanism of action of Evogliptin.

Preclinical studies have demonstrated that Evogliptin exhibits a high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a critical factor in minimizing off-target effects.[2]

General Toxicology

A comprehensive set of general toxicology studies were conducted to evaluate the potential target organs and to determine the safety margins for human exposure. These studies were performed in both rodent (mice and rats) and non-rodent (dogs) species, in compliance with Good Laboratory Practice (GLP) regulations.

Single-Dose Toxicity

The objective of single-dose toxicity studies is to determine the maximum tolerated dose (MTD) and to identify potential acute toxic effects.

Experimental Protocol: Acute Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (male and female).

  • Dosage: A limit dose of 2,000 mg/kg was administered orally.[2][7]

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: Gross pathological examination of all animals at the end of the observation period.

Results: The lethal dose of Evogliptin in rats was found to be above 2,000 mg/kg, indicating a low order of acute toxicity.[2][7]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to characterize the toxicological profile of a substance following prolonged administration.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

This protocol is designed in accordance with OECD Guideline 407.[8]

  • Animal Model: Sprague-Dawley rats (male and female).

  • Dose Groups: A control group and at least three dose levels (low, mid, and high).

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters evaluated at the end of the treatment period.

  • Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Summary of Repeated-Dose Toxicity Findings:

SpeciesDurationNOAEL (No-Observed-Adverse-Effect-Level)Key Findings
MouseRepeated Dosing300 mg/kg/day[2][7]Well-tolerated at the tested doses.
RatRepeated Dosing300 mg/kg/day[2][7]No significant treatment-related adverse effects observed.
DogRepeated Dosing200 mg/kg/day[2][7]No significant treatment-related adverse effects observed.

The high NOAEL values in all species tested underscore a favorable safety margin for Evogliptin.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery of Safety Pharmacology Studies:

  • Central Nervous System (CNS): A functional observational battery was conducted in rats. Evogliptin did not affect the central nervous system at doses up to 300 mg/kg.[2]

  • Cardiovascular System: A telemetry study in dogs was performed. No clinically significant effects on heart rate, blood pressure, or ECG parameters were observed.[2]

  • Respiratory System: Respiratory function was assessed in rats, and no adverse effects were noted after oral administration of Evogliptin up to a dose of 300 mg/kg.[2]

These studies indicate that Evogliptin is unlikely to have adverse effects on these critical organ systems at therapeutic doses.

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of Evogliptin.

Genetic Toxicology Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Test Compound (Evogliptin) Test Compound (Evogliptin) Ames Test Ames Test Test Compound (Evogliptin)->Ames Test Bacterial Reverse Mutation Chromosomal Aberration Chromosomal Aberration Test Compound (Evogliptin)->Chromosomal Aberration Mammalian Cells Micronucleus Test Micronucleus Test Test Compound (Evogliptin)->Micronucleus Test Rodent Hematopoietic Cells Negative Result Negative Result Ames Test->Negative Result Chromosomal Aberration->Negative Result Micronucleus Test->Negative Result

Caption: Standard workflow for genetic toxicology assessment.

Summary of Genetic Toxicology Findings:

AssayTest SystemResultConclusion
Bacterial Reverse Mutation (Ames)Salmonella typhimurium and Escherichia coliNegative[2]Not mutagenic.
In Vitro Chromosomal AberrationCultured Chinese Hamster Lung (CHL) cellsNegative[2]Not clastogenic.
In Vivo MicronucleusBone marrow cells of ICR miceNegative[2]No evidence of chromosomal damage in vivo.

The collective results from this battery of tests indicate that Evogliptin L-tartrate is not genotoxic.

Carcinogenicity

Long-term carcinogenicity studies were conducted in rodents to evaluate the tumorigenic potential of Evogliptin upon chronic administration.

Experimental Protocol: Two-Year Carcinogenicity Study in Rats and Mice

  • Animal Models: Sprague-Dawley rats and CD-1 mice (male and female).

  • Dose Groups: A control group and at least three dose levels.

  • Administration: Daily administration in the diet for 104 weeks.

  • In-life Observations: Regular monitoring for clinical signs, body weight, food consumption, and palpable masses.

  • Pathology: Complete gross necropsy and histopathological examination of a comprehensive list of tissues from all animals.

Results: Evogliptin showed no drug-related tumors in either sex of mice or rats at doses up to 100 mg/kg/day for a period of two years. This dose resulted in exposures significantly higher than those observed in humans at the therapeutic dose.[2][7]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are essential to identify any potential adverse effects on fertility and embryonic-fetal development.

Standard ICH Guideline Studies for Reproductive Toxicology:

  • Segment I (Fertility and Early Embryonic Development): Assesses the effects on male and female fertility and early embryonic development up to implantation.

  • Segment II (Embryo-Fetal Development): Evaluates the potential for teratogenicity (birth defects) and other developmental effects in the offspring.

  • Segment III (Pre- and Postnatal Development): Examines the effects on late fetal development, parturition, and lactation, as well as the growth and development of the offspring.

Findings for Evogliptin: Preclinical studies revealed no impairment of fertility.[2][7] Non-clinical studies indicated that Evogliptin was detected in the bloodstream of the fetus and was eliminated in the milk of lactating rats.[3]

Conclusion

The comprehensive preclinical safety and toxicology evaluation of Evogliptin L-tartrate has demonstrated a favorable safety profile. The key takeaways are:

  • Low Acute Toxicity: A very high lethal dose indicates a wide safety margin in acute overdose scenarios.

  • Well-Tolerated in Repeated-Dose Studies: High NOAELs were established in multiple species, indicating low potential for target organ toxicity with chronic administration.

  • No Genotoxic or Carcinogenic Potential: A full battery of genotoxicity tests was negative, and long-term carcinogenicity studies showed no evidence of tumorigenicity.

  • No Adverse Effects on Vital Functions: Safety pharmacology studies revealed no detrimental effects on the central nervous, cardiovascular, or respiratory systems.

  • No Fertility Impairment: No adverse effects on fertility were observed in preclinical models.

These robust non-clinical findings provided a strong foundation for the successful clinical development and registration of Evogliptin as a safe and effective treatment for type 2 diabetes mellitus.

References

  • Evogliptin Tablets 5 mg - Alkem Labor
  • Evogliptin - Alkem Labor
  • A Brief Review On Evogliptin-Dipeptidyl Peptidase Iv (Dpp Iv) Inhibitor Used In The Treatment Of Diabetes Mellitus - IJCRT.org. (2020, April 21). (URL: [Link])

  • evogliptin tartrate a new drug of dpp-4 inhibitor: an overview - ResearchGate. (2021, April 8). (URL: [Link])

  • A dipeptidyl peptidase inhibitor, evogliptin, directly prevents nephrin loss and podocyte damage via post-transcriptional regulation - OAText. (URL: [Link])

  • Developmental and reproductive toxicology - ERBC Group. (URL: [Link])

  • Evogliptin for the treatment option for type 2 diabetes: an update of the literature. (2022, August 3). (URL: [Link])

  • The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain - PMC. (2023, November 7). (URL: [Link])

  • Pharmacokinetics and safety of evogliptin in hepatically impaired patients - PubMed. (2021, July 15). (URL: [Link])

  • Efficacy and safety of evogliptin versus sitagliptin as add on to metformin alone in a combined russian-korean population. Evo-combi trial | Babenko | Diabetes mellitus - Сахарный диабет. (URL: [Link])

  • Effectiveness and Safety of Evogliptin in Patients With Type 2 Diabetes Mellitus: A Multicenter, Prospective, Observational Study. - FirstWord Pharma. (2026, February 26). (URL: [Link])

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PubMed. (2014, October 6). (URL: [Link])

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC. (URL: [Link])

  • 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study - Daikin Chemicals. (2014, April 16). (URL: [Link])

  • Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed. (2020, September 15). (URL: [Link])

  • 2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title - PMDA. (URL: [Link])

  • Comparative efficacy and safety of Evogliptin in... : Diabetes, Obesity and Metabolism - Ovid. (URL: [Link])

  • Safety Assessment | Evotec. (URL: [Link])

  • Strategy for reproductive and developmental toxicity (DART) studies for marketing applications in pharmaceutical development - PMC. (2025, September 15). (URL: [Link])

  • Regulatory Toxicology. (URL: [Link])

  • Preclinical Safety Assessment: General and Genetic Toxicology | Request PDF. (2026, January 3). (URL: [Link])

  • for a Successful Regulatory Submission - Altasciences. (URL: [Link])

  • Genetic and Rat Toxicity Studies of Cyclodextrin Glucanotransferase - Toxicologic Pathology. (2017, January 11). (URL: [Link])

  • Genotoxic properties of hypoglycemic drugs (systematic review) - Eco-Vector Journals Portal. (2021, October 10). (URL: [Link])

  • Reproductive Toxicology | Accelera. (URL: [Link])

  • Cardiovascular safety of evogliptin dual and triple therapy in patients with type 2 diabetes: a nationwide cohort study | BMJ Open. (URL: [Link])

  • The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis - PMC. (2022, August 19). (URL: [Link])

  • M4S_R2_Guideline.pdf - ICH. (2002, December 20). (URL: [Link])

  • Preclinical GLP Toxicology Studies - Charles River Laboratories. (URL: [Link])

  • Other Genetic Toxicology Assays - Inotiv. (URL: [Link])

  • Preclinical Toxicology of New Drugs - DTIC. (URL: [Link])

  • In vivo toxicology and safety pharmacology - Nuvisan. (URL: [Link])

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals - EMA - European Union. (URL: [Link])

  • EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS - NCBI. (URL: [Link])

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Foundational

Methodological & Application

Guide: Engineering Event-Driven Pharmacology via PROTACs Abstract Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, transitioning the field f...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Engineering Event-Driven Pharmacology via PROTACs

Abstract

Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, transitioning the field from traditional occupancy-driven inhibition to event-driven pharmacology. This technical whitepaper details the methodological frameworks for evaluating ternary complex kinetics, optimizing degradation parameters ( DC50​ and Dmax​ ), and applying computational models to rational PROTAC development.

The Mechanistic Causality of Ternary Complex Formation

Unlike small-molecule inhibitors that require a functional active site to block protein activity, PROTACs are heterobifunctional molecules that hijack the cell's natural disposal system. They recruit an E3 ubiquitin ligase (such as VHL or CRBN) to a Protein of Interest (POI), forcing the formation of a transient ternary complex[1].

The causality of PROTAC efficacy lies heavily in the cooperativity ( α ) of this ternary complex. Positive cooperativity ( α>1 ) indicates that the protein-protein interactions (PPIs) between the POI and the E3 ligase thermodynamically favor complex formation[2]. This proximity induces the E2-loaded ubiquitin to polyubiquitinate the POI, marking it for catalytic degradation by the 26S proteasome[3]. Because the PROTAC is released intact after degradation, it acts catalytically, meaning lower systemic doses can achieve profound pharmacological effects.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule PROTAC->Ternary Bridges POI & E3 E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Proteasomal Recruitment

Fig 1: Mechanistic pathway of PROTAC-induced targeted protein degradation.

Live-Cell Kinetic Monitoring: The NanoBRET Methodology

Because ternary complex formation is highly transient, traditional endpoint biochemical assays fail to capture the true intracellular kinetics of PROTACs. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay provides a self-validating system for live-cell monitoring[1]. By utilizing a luminescent donor (NanoLuc) tagged to the POI and a fluorescent acceptor (HaloTag) fused to the E3 ligase, researchers can simultaneously measure ternary complex formation and target protein degradation in real-time[4],[5].

Step-by-Step Methodology: Live-Cell NanoBRET Ternary Complex Assay
  • Cell Line Engineering (Donor): Use CRISPR-Cas9 to endogenously tag the POI with a HiBiT sequence in a cell line stably expressing LgBiT. This results in a functional NanoLuc-POI fusion via structural complementation, ensuring the POI is expressed at physiological levels[1].

  • Acceptor Transfection: Transiently transfect the engineered cells with a plasmid encoding a HaloTag-VHL or HaloTag-CRBN fusion protein[4].

  • Fluorophore Labeling: Incubate the cells with HaloTag NanoBRET 618 Ligand. This covalently labels the E3 ligase acceptor, priming it for energy transfer[6].

  • Proteasome Inhibition (Pretreatment): Pre-treat the cells with 10 µM MG132 for 1 to 2 hours.

    • Causality Check: Inhibiting the 26S proteasome deliberately halts the degradation of the POI. This allows the stable accumulation and measurement of the ternary complex without the confounding variable of signal loss due to POI depletion[4].

  • PROTAC Treatment & Kinetic Reading: Add the PROTAC compound at varying concentrations. Measure the dual-filtered luminescence/fluorescence ratio continuously over 24 hours using a kinetic microplate reader equipped with atmospheric control[5].

NanoBRET_Workflow Step1 1. Endogenous Tagging (HiBiT-POI) Step3 3. MG132 Pretreatment (Block Degradation) Step1->Step3 Step2 2. Transfection (HaloTag-E3) Step2->Step3 Step4 4. PROTAC Addition (Induce Complex) Step3->Step4 Step5 5. NanoBRET Reading (Kinetic Ratio) Step4->Step5

Fig 2: Step-by-step workflow for live-cell NanoBRET ternary complex monitoring.

Quantitative Optimization of PROTAC Efficacy

Evaluating a PROTAC requires shifting from standard IC50​ metrics to degradation-specific parameters: DC50​ (the concentration achieving 50% of maximum degradation) and Dmax​ (the maximum achievable percentage of degradation)[7],.

A critical challenge in PROTAC optimization is the "hook effect." At excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes rather than the required ternary complex, which paradoxically reduces degradation efficacy[7],[8]. Optimizing the linker length, composition, and E3 ligase recruitment is essential to maximize Dmax​ while keeping the DC50​ in the low nanomolar range.

Table 1: Comparative Quantitative Data of Optimized PROTACs

Target ProteinPROTAC CompoundE3 Ligase Recruited DC50​ (nM) Dmax​ (%)Selectivity Profile
BRD4 BD-9136VHL0.2>95%>1000-fold over BRD2/3[9]
HDAC1 FF2049 (1g)FEM1B25785%Selective for HDAC1-3[8]
HDAC3 Compound 22VHL44077%Minimal HDAC1/2 degradation[8]
HDAC8 ZQ-23CRBN14793%No impact on HDAC1/3[9]

Computational Modeling and Machine Learning in PROTAC Design

Traditional computational drug design methods are poorly suited for heterobifunctional molecules because TPD requires modeling a complex free-energy landscape rather than static occupancy[3].

Modern approaches utilize interpretable machine learning to predict non-native PPIs within the ternary complex[2]. By extracting structural embeddings of the POI, linker, and E3 ligand, deep learning models (such as DeepPROTACs) can now forecast DC50​ and Dmax​ profiles before synthesis[7],. This computational pre-validation ensures that only PROTACs with high predicted ternary cooperativity are advanced to in vitro NanoBRET testing, drastically reducing the time and cost of drug development for historically "undruggable" targets.

References

  • NanoBRET® VHL and CRBN Ternary Complex Starter Kits - Promega Corporation Source: Promega.com URL:1

  • Ternary Complex Formation - Promega Corporation Source: Promega.com URL:4

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination Source: BMG Labtech URL:5

  • NanoBRET™ CRBN and VHL Ternary Complex Assays Source: Promega.com URL:6

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods Source: Journal of Chemical Information and Modeling - ACS Publications URL:3

  • MACHINE LEARNING FOR PROTAC ENGINEERING ICLR 2024 Source: OpenReview URL:7

  • Elucidation of genome-wide understudied proteins targeted by PROTAC-induced degradation using interpretable machine learning Source: PLOS Computational Biology URL:2

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... Source: ResearchGate URL:8

  • Modeling PROTAC degradation activity with machine learning Source: Chalmers University of Technology URL:

  • PROTACs improve selectivity for targeted proteins Source: ScienceOpen URL:9

Sources

Exploratory

In-Depth Technical Guide: In Vitro DPP-4 Enzyme Inhibition Assay Protocol for Evogliptin

Executive Summary & Mechanistic Foundation Evogliptin (DA-1229) is a highly potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. By competit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

Evogliptin (DA-1229) is a highly potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. By competitively binding to the active site of the DPP-4 enzyme, Evogliptin prevents the rapid proteolytic degradation of endogenous incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This preservation of active incretins enhances glucose-dependent insulin secretion and suppresses glucagon release, culminating in improved glycemic control 1.

To accurately characterize Evogliptin's pharmacodynamic profile and establish its half-maximal inhibitory concentration (IC50), a robust in vitro DPP-4 enzyme inhibition assay is required. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the biochemical causality and self-validating experimental designs required to produce publication-grade kinetic data.

Mechanism Evo Evogliptin (DA-1229) DPP4 DPP-4 Enzyme Evo->DPP4 Competitive Inhibition GLP1_inact Inactive GLP-1 / GIP DPP4->GLP1_inact Proteolytic Cleavage GLP1_act Active GLP-1 / GIP GLP1_act->DPP4 Binds Active Site Insulin Insulin Secretion & Glycemic Control GLP1_act->Insulin Receptor Activation

Diagram illustrating Evogliptin's targeted inhibition of DPP-4 to preserve active GLP-1.

Assay Principle and Biochemical Causality

The gold standard for quantifying DPP-4 activity is a continuous fluorometric kinetic assay utilizing the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) .

The Causality of Choice: DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. When DPP-4 cleaves the peptide bond in the synthetic Gly-Pro-AMC substrate, it liberates free 7-amino-4-methylcoumarin (AMC), a highly fluorescent reporter molecule 2. The rate of AMC generation—measured at an excitation wavelength ( λex​ ) of 360 nm and an emission wavelength ( λem​ ) of 460 nm—is directly proportional to the active enzyme concentration.

Evogliptin acts as a competitive inhibitor; its presence physically blocks the substrate from entering the active site, thereby reducing the initial velocity ( V0​ ) of AMC production.

Kinetic vs. Endpoint Measurement: Kinetic monitoring is strictly preferred over endpoint assays. Continuous monitoring allows researchers to verify the linearity of the enzymatic reaction over time. If an endpoint assay is used and the substrate becomes depleted, the reaction curve plateaus, leading to an artificial underestimation of the uninhibited reaction rate and a skewed IC50 calculation.

Self-Validating Experimental Design

A reliable protocol must be a self-validating system. To ensure data integrity and trustworthiness, every microplate must include the following internal controls:

  • Background (Blank) Wells: Contains Assay Buffer + Substrate. Causality: Quantifies the non-enzymatic auto-hydrolysis of Gly-Pro-AMC. This baseline fluorescence is subtracted from all other wells to isolate true enzymatic activity.

  • 100% Initial Activity Wells: Contains Assay Buffer + Enzyme + Substrate + Vehicle (e.g., 1% DMSO). Causality: Establishes the uninhibited maximum velocity ( Vmax​ ) of the enzyme under the exact solvent conditions used for the inhibitor.

  • Positive Control Wells: Contains Assay Buffer + Enzyme + Substrate + Known Reference Inhibitor (e.g., Sitagliptin). Causality: Validates the functional integrity of the recombinant enzyme and proves the assay's sensitivity to standard pharmacological inhibition.

  • Test Wells (Evogliptin): Contains Assay Buffer + Enzyme + Substrate + Evogliptin (serial dilutions). Causality: Generates the dose-response curve necessary for precise IC50 determination.

Step-by-Step Methodology

Workflow Prep 1. Reagent Preparation Buffer, Enzyme, Evogliptin, AMC Substrate Plate 2. Self-Validating Plate Layout Blanks, 100% Activity, Evogliptin Wells Prep->Plate PreInc 3. Pre-Incubation 37°C for 10-15 mins (Binding Equilibrium) Plate->PreInc Reaction 4. Reaction Initiation Add Gly-Pro-AMC Substrate PreInc->Reaction Measure 5. Kinetic Measurement Ex: 360 nm / Em: 460 nm (30-60 mins) Reaction->Measure

Step-by-step workflow of the fluorometric DPP-4 inhibition assay.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA. Note: Tris maintains the optimal physiological pH for DPP-4. EDTA chelates divalent cations, preventing metalloprotease contamination from interfering with the assay.

  • DPP-4 Enzyme: Reconstitute human recombinant DPP-4 in Assay Buffer to a working concentration (typically 1 ng/reaction). Keep strictly on ice to prevent thermal degradation prior to the assay.

  • Gly-Pro-AMC Substrate: Reconstitute in DMSO, then dilute in Assay Buffer to a working concentration (e.g., 100 µM final). Protect from light.

  • Evogliptin Dilutions: Prepare a 10-point serial dilution of Evogliptin in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

Phase 2: Plate Setup & Pre-Incubation
  • Use a black, flat-bottom 96-well microplate. Black plates are mandatory as they absorb scattered light and minimize well-to-well optical crosstalk in fluorescence assays.

  • Add Assay Buffer to all wells to reach the desired final volume (e.g., 100 µL total after all additions).

  • Add Evogliptin dilutions, positive controls, and vehicle (DMSO) to their respective wells.

  • Add the DPP-4 enzyme solution to all wells except the Background wells.

  • Critical Step: Pre-incubate the plate at 37°C for 10–15 minutes. Causality: Evogliptin must reach thermodynamic binding equilibrium with the DPP-4 active site before the substrate is introduced. Skipping this step leads to substrate competition before the inhibitor has fully bound, artificially inflating the IC50 value.

Phase 3: Reaction Initiation & Kinetic Measurement
  • Rapidly add the Gly-Pro-AMC substrate solution to all wells using a multichannel pipette to synchronize reaction start times.

  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Measure fluorescence ( λex​ = 360 nm, λem​ = 460 nm) in kinetic mode every 1–2 minutes for 30–60 minutes.

Data Presentation & Analysis

To determine the IC50, extract the initial velocity ( V0​ ) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

Calculate the percentage of inhibition using the following formula:

% Inhibition=(1−V0,100%​−V0,blank​V0,test​−V0,blank​​)×100

Plot the % Inhibition against the logarithmic concentration of Evogliptin and fit the data to a four-parameter logistic (4PL) equation.

Quantitative Summary of Evogliptin Properties

Based on rigorous in vitro pharmacological profiling, Evogliptin demonstrates exceptional potency and selectivity, which translates to a lower risk of off-target side effects compared to earlier-generation gliptins 3.

Pharmacological ParameterValue / MetricClinical Significance
Target Enzyme Dipeptidyl Peptidase-4 (DPP-4)Primary driver of incretin degradation.
IC50 (Human Plasma) ~0.9 nMHighly potent; requires lower clinical dosing.
Selectivity vs. DPP-8 / DPP-9 > 6,000-foldMinimizes toxicity and immune-related side effects.
Selectivity vs. DPP-1 / DPP-2 / FAPα > 20,000-foldEnsures strict target engagement without off-target cleavage.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay." Benchchem.1

  • Gu, N., et al. "Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers." Drug Design, Development and Therapy (PMC). 3

  • Sigma-Aldrich. "DPP4 Activity Assay Kit (MAK088) - Technical Bulletin." Sigma-Aldrich. 2

  • BPS Bioscience. "Data Sheet - Fluorogenic DPP4 Assay Kit." BPS Bioscience. 4

Sources

Foundational

Optimizing In Vitro Pancreatic Beta-Cell Assays Using (3'S)-Evogliptin L-tartrate Salt: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Rationale In the landscape of metabolic disease research, Dipeptidyl Peptidase-4 (DPP-4) inhibitors are critical tools. While clinically utilized as oral antihyperglycemic agents, their ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of metabolic disease research, Dipeptidyl Peptidase-4 (DPP-4) inhibitors are critical tools. While clinically utilized as oral antihyperglycemic agents, their application in in vitro pancreatic beta-cell models (e.g., INS-1, MIN6, or primary human islets) is often misunderstood.

As a Senior Application Scientist, I frequently observe researchers attempting to study incretin biology by directly applying Glucagon-Like Peptide-1 (GLP-1) to cultured beta-cells, only to yield inconsistent Glucose-Stimulated Insulin Secretion (GSIS) data. The causality behind this failure lies in the culture microenvironment: standard Fetal Bovine Serum (FBS) contains high levels of soluble DPP-4, and beta-cells themselves express membrane-bound DPP-4 (mDPP-4)[1]. Without inhibition, exogenous GLP-1 is rapidly cleaved and inactivated.

(3'S)-Evogliptin L-tartrate Salt (also known as DA-1229 tartrate) is an exceptionally potent and selective DPP-4 inhibitor. By reversibly binding to the catalytic site of DPP-4 with an IC50​ of 0.980 nM[2], Evogliptin prevents incretin degradation. This stabilizes GLP-1, allowing for sustained activation of the GLP-1 Receptor (GLP-1R), which subsequently drives cAMP/PKA signaling for insulin secretion[3] and PI3K/Akt signaling for beta-cell survival against glucotoxicity[4].

Signaling Pathway Visualization

Evogliptin_Signaling Evo (3'S)-Evogliptin L-tartrate DPP4 DPP-4 Enzyme (Membrane & Serum) Evo->DPP4 Potent Inhibition (IC50 ~0.98 nM) GLP1 Exogenous/Endogenous GLP-1 DPP4->GLP1 Prevents Cleavage GLP1R GLP-1 Receptor (Beta-Cell Membrane) GLP1->GLP1R Sustained Activation cAMP cAMP Elevation GLP1R->cAMP Gs-Coupled Signaling Akt PI3K / Akt Pathway GLP1R->Akt Transactivation PKA PKA / Epac2 Pathway cAMP->PKA Activates GSIS Enhanced Insulin Secretion (GSIS) PKA->GSIS Glucose-Dependent Survival Beta-Cell Survival (Anti-Apoptosis) Akt->Survival Inhibits Caspase-3

Figure 1: Mechanistic pathway of (3'S)-Evogliptin L-tartrate in cultured pancreatic beta-cells.

Quantitative Pharmacological Profile

To design robust experiments, one must understand the physical and kinetic boundaries of the compound. Evogliptin tartrate demonstrates profound selectivity, ensuring that off-target DASH (dipeptidyl peptidase activity and/or structure homologues) family enzymes are not inadvertently inhibited[2].

ParameterValue / CharacteristicReference
Primary Target Dipeptidyl Peptidase-4 (DPP-4)[5]
IC50​ (Human DPP-4) 0.980 nM[2]
Selectivity (vs. DPP-8 / DPP-9) >7,898-fold / >6,058-fold[2]
Solubility (DMSO) 100 mg/mL[6]
Solubility (Water) Limited (0.1–0.5 mg/mL)[6]
Optimal In Vitro Working Conc. 10 nM – 100 nMDerived from[2],[7]
Stock Storage Stability -80°C (6 months); -20°C (1 month)[8]

Self-Validating Experimental Methodologies

A core tenet of rigorous scientific inquiry is the self-validating system. You must prove your inhibitor is active before trusting your downstream GSIS or apoptosis readouts.

Protocol 1: Reagent Preparation & The Validation Checkpoint

Due to its limited aqueous solubility, Evogliptin L-tartrate must be reconstituted in an organic solvent to ensure complete dissolution and uniform dosing[6].

Step-by-Step Preparation:

  • Stock Solution: Weigh 10 mg of (3'S)-Evogliptin L-tartrate and dissolve in 100 µL of anhydrous DMSO to create a highly concentrated stock (100 mg/mL)[6].

  • Aliquoting: Divide the stock into 5 µL single-use aliquots in sterile amber microcentrifuge tubes to prevent light degradation and strictly avoid freeze-thaw cycles[8]. Store at -80°C.

  • Working Dilution: On the day of the experiment, dilute the stock into pre-warmed culture media to achieve a final concentration of 50 nM. Ensure the final DMSO concentration is strictly <0.1% to prevent solvent-induced cytotoxicity.

  • Self-Validation Checkpoint (DPP-4 Activity Assay): Before applying to cells, incubate your Evogliptin-treated media with the fluorogenic substrate Gly-Pro-AMC. A functional Evogliptin stock will suppress fluorescence (Ex 380 nm / Em 460 nm) by >90% compared to vehicle-treated media[1]. If suppression is absent, discard the aliquot.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol utilizes Evogliptin to stabilize exogenous GLP-1, amplifying the glucose-dependent insulinotropic response[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed INS-1 or MIN6 beta-cells in a 24-well plate at 2×105 cells/well. Allow 48 hours for adherence and recovery.

  • Starvation: Wash cells twice with PBS. Incubate in low-glucose (2.8 mM) Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA for 2 hours to establish a basal metabolic state.

  • Evogliptin Pre-Incubation (Critical Causality Step): Replace buffer with fresh low-glucose KRBH containing 50 nM Evogliptin tartrate . Incubate for 30 minutes. Causality: This pre-incubation is mandatory to fully occupy and neutralize mDPP-4 active sites before the introduction of the highly labile GLP-1 peptide[1].

  • Stimulation: Aspirate the buffer. Add high-glucose (16.7 mM) KRBH containing 50 nM Evogliptin and 10 nM GLP-1 (7-36 amide). Incubate for exactly 1 hour at 37°C.

  • Collection & Analysis: Collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and quantify insulin via a high-sensitivity ELISA. Normalize insulin concentrations to total cellular protein content (via BCA assay).

Protocol 3: Glucotoxicity and Apoptosis Rescue Assay

Chronic hyperglycemia in Type 2 Diabetes downregulates insulin transcription factors and induces beta-cell apoptosis[4]. Evogliptin-stabilized GLP-1 signaling activates the PI3K/Akt pathway, which phosphorylates and inactivates pro-apoptotic proteins like BAD[4].

Step-by-Step Methodology:

  • Induction of Glucotoxicity: Culture beta-cells in media containing 30 mM D-glucose for 72 hours to induce chronic glucotoxicity and endoplasmic reticulum (ER) stress.

  • Co-Treatment: Concurrently treat the experimental wells with 10 nM GLP-1 and 50 nM Evogliptin tartrate. Refresh the media and treatments every 24 hours.

  • Viability Readout: After 72 hours, assess total cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Mechanistic Readout: Lyse a parallel set of wells using RIPA buffer. Perform Western Blotting for Cleaved Caspase-3 (apoptotic marker) and phosphorylated Akt (Ser473) to confirm the activation of the survival pathway[4].

Sources

Exploratory

High-Sensitivity LC-MS/MS Quantification of Evogliptin in Human Plasma: A Mechanistic and Methodological Whitepaper

Introduction: The Bioanalytical Imperative for Evogliptin Evogliptin is a highly selective, potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the therapeutic management of type 2 diabetes mellitus. Because ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Imperative for Evogliptin

Evogliptin is a highly selective, potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the therapeutic management of type 2 diabetes mellitus. Because evogliptin exhibits extensive tissue distribution and is administered at relatively low clinical doses (typically 5 mg), its plasma concentrations often drop into the low picogram-per-milliliter range during the terminal elimination phase.

To accurately map its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, researchers require a bioanalytical method that transcends the sensitivity limits of traditional UV or HPLC assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode serves as the gold standard, providing the necessary selectivity and sub-nanogram sensitivity to quantify evogliptin and its primary metabolites (M7 and M8) in complex biological matrices [1][1].

Mechanistic Workflow & System Design

The extraction and quantification of evogliptin rely on a tightly coupled sequence of sample purification and instrumental analysis. The workflow is designed to strip away the highly complex plasma matrix while preserving the structural integrity of the analyte.

G A Plasma Sample (200 µL) B Add IS (Evogliptin-d9) A->B C Protein Precipitation (600 µL ACN) B->C D Centrifugation (13k rpm, 5 min) C->D E Supernatant Evaporation (N2) D->E F Reconstitution (Mobile Phase) E->F G LC Separation (C18 Column) F->G H MS/MS Detection (ESI+, MRM) G->H

Fig 1. Mechanistic workflow for Evogliptin extraction and LC-MS/MS quantification.

Step-by-Step Methodology: Plasma Sample Preparation

A robust bioanalytical protocol is not merely a sequence of actions; it is a series of deliberate chemical interventions. The following protein precipitation (PPT) method is optimized for high recovery and low matrix interference.

  • Aliquot and Spike: Transfer 200 µL of the human plasma sample into a clean microcentrifuge tube. Add 10 µL of the internal standard (IS) solution, Evogliptin-d9 (10 ng/mL) [2][2].

    • Causality: A stable isotope-labeled internal standard (SIL-IS) is critical. Because Evogliptin-d9 shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically. This creates a self-correcting system: any signal suppression caused by residual plasma phospholipids in the mass spectrometer's ionization source will affect the analyte and the IS equally, preserving the accuracy of the calculated concentration ratio [3][3].

  • Protein Precipitation: Add 600 µL of high-purity Acetonitrile (ACN) to the matrix [2][2]. Vortex vigorously for 1 minute.

    • Causality: The 1:3 ratio of aqueous plasma to organic solvent rapidly disrupts the hydration shells of endogenous proteins (such as albumin and globulins). This forces the proteins to denature and precipitate out of solution, while the highly soluble evogliptin remains partitioned in the organic supernatant.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes [1][1].

    • Causality: High-speed centrifugation compacts the denatured protein mass into a tight pellet. This prevents micro-particulates from transferring to the final extract, which would otherwise clog the ultra-fine frits of the sub-2-micron LC column.

  • Evaporation and Reconstitution: Transfer the upper organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue with 100 µL of the mobile phase (5 mM ammonium formate:acetonitrile, 70:30) [2][2].

    • Causality: Nitrogen provides an inert atmosphere that prevents oxidative degradation of the drug during concentration. Reconstituting the sample in the exact starting mobile phase eliminates solvent-mismatch effects, ensuring sharp, symmetrical peak shapes upon injection.

LC-MS/MS Analytical Conditions

To achieve sub-nanogram resolution, the chromatographic and mass spectrometric conditions must be perfectly synchronized.

Chromatographic Rationale: Separation is driven by a C18 analytical column (100 x 2.1 mm, 1.7 µm) [4][4]. The mobile phase utilizes 5 mM ammonium formate buffered with 0.1% formic acid. Ammonium formate locks the ionic strength and pH of the system, ensuring reproducible retention times. Simultaneously, the 0.1% formic acid provides an abundance of protons [H+], which is mechanistically required to drive the formation of the [M+H]+ precursor ion in the positive electrospray ionization (ESI+) source.

Mass Spectrometry Rationale: The system operates in Multiple Reaction Monitoring (MRM) mode [1][1]. MRM acts as a double-mass filter: the first quadrupole isolates the specific intact mass of evogliptin, the collision cell fragments it, and the third quadrupole isolates a specific product ion. This virtually eliminates background matrix noise.

Table 1: Optimized LC-MS/MS Parameters
ParameterSpecification
LC System Shimadzu Prominence UFLC XR (or equivalent)
MS System AB SCIEX API5000 / TQ5500
Analytical Column C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase 5 mM ammonium formate + 0.1% formic acid : Acetonitrile (70:30, v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation & Self-Validating Systems

To ensure absolute trustworthiness in clinical PK data, the assay must function as a self-validating system, rigorously tested against FDA and ICH bioanalytical guidelines [3][3].

By analyzing Quality Control (QC) samples spiked at low, medium, and high concentrations alongside unknown clinical samples, the run dynamically proves its own accuracy. Furthermore, extensive stability testing confirms that evogliptin does not degrade during the analytical queue. The analyte has been proven stable in spiked plasma for 24 hours at room temperature, across at least three freeze-thaw cycles, and within the autosampler at 15°C for 24 hours post-extraction [4][4], [1][1].

Table 2: Key Validation Parameters for Evogliptin
Validation ParameterValue / Range
Lower Limit of Quantification (LLOQ) 30 pg/mL
Calibration Curve Linearity Range 0.1 – 60 ng/mL
Intra-batch Precision (RSD) < 8.3%
Intra-batch Accuracy 98.0% – 106.3%
Extraction Recovery 98.5%
Autosampler Stability 24 hours at 15°C

References

  • Source: tandfonline.
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.

Sources

Foundational

Advanced HPLC Method Development and Validation for Evogliptin L-Tartrate: A Stability-Indicating AQbD Approach

Executive Summary Evogliptin L-tartrate is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus[1]. As with any novel therapeutic entity, the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evogliptin L-tartrate is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus[1]. As with any novel therapeutic entity, the development of a robust, stability-indicating analytical method is paramount for quality control, stability testing, and regulatory submissions. This technical guide details the mechanistic rationale and step-by-step methodology for developing a high-performance liquid chromatography (HPLC) method for Evogliptin L-tartrate, leveraging Analytical Quality by Design (AQbD) principles to ensure lifecycle robustness[2][3].

Physicochemical Profiling & Mechanistic Rationale

Before initiating empirical trials, a deep understanding of the analyte's physicochemical properties is essential. This dictates the preliminary boundaries of our method development.

  • Chromophore Analysis & Wavelength Selection : Evogliptin tartrate exhibits distinct UV absorption maxima at approximately 265-267 nm[1][4][5]. Selecting 266-267 nm as the detection wavelength is a deliberate choice. It provides optimal sensitivity for the API while operating well above the UV cutoff of common mobile phase solvents (like methanol and acetonitrile, which absorb heavily below 210 nm)[4]. This minimizes baseline drift and prevents interference from formulation excipients.

  • Stationary Phase Selection : Evogliptin contains basic amine functional groups. To prevent secondary interactions with residual silanols on the silica matrix—which manifest as severe peak tailing—a C18 column with base-deactivated silica (BDS) is highly recommended (e.g., Hypersil BDS C18 or Fortis C18, 250 × 4.6 mm, 5 µm)[3][6]. The dense end-capping of these columns ensures a purely hydrophobic retention mechanism.

  • Mobile Phase & pH Dynamics : To achieve sharp, symmetrical peaks, the mobile phase pH must be strictly controlled. Operating at an acidic pH (e.g., pH 3.0 to 4.5) ensures that the basic amine groups of Evogliptin are fully protonated[3][4]. This ionic state locks the molecule into a single tautomeric/ionization form, yielding consistent retention times (typically eluting between 2.98 and 5.3 minutes depending on the exact organic ratio)[3][6].

Analytical Quality by Design (AQbD) Strategy

Modern method development transcends trial-and-error. By applying AQbD, we define a Method Operable Design Region (MODR) where deliberate variations in critical parameters (pH, flow rate, organic modifier percentage) do not compromise data quality[2][3].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define method goals & criteria CQA 2. Critical Quality Attributes (CQAs) Identify API & degradant peaks ATP->CQA Risk 3. Risk Assessment Evaluate pH, flow rate, temp CQA->Risk DoE 4. Design of Experiments (DoE) Box-Behnken / CCD optimization Risk->DoE MODR 5. Method Operable Design Region Establish robust working ranges DoE->MODR Control 6. Control Strategy & Validation ICH Q2(R1) compliance MODR->Control

Fig 1: AQbD workflow for HPLC method development ensuring robust method operable design regions.

Optimized Chromatographic Conditions

Based on extensive DoE optimization and literature consensus[3][6], the following isocratic chromatographic conditions represent the most robust state for Evogliptin L-tartrate quantification.

ParameterOptimized ConditionMechanistic Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)High theoretical plates; hydrophobic retention of the tartrate complex.
Mobile Phase Methanol : Water (pH 3.0) (76:24 v/v)Methanol provides excellent solubility; pH 3.0 suppresses silanol ionization.
Flow Rate 0.8 - 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable backpressure.
Detection Wavelength 265 - 267 nmMatches the API's chromophore maximum, avoiding solvent UV cutoffs[4][5].
Column Temperature 25°C (Ambient)Stabilizes partition coefficients for reproducible retention times.
Injection Volume 20 µLProvides sufficient mass on-column for high sensitivity (low LOD/LOQ).
Retention Time (Rt) ~2.98 to 5.31 minAllows for high-throughput analysis while avoiding the void volume[3][6].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeping step. The system must "validate itself" before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Prepare the aqueous phase by adjusting HPLC-grade water to pH 3.0 using dilute orthophosphoric acid (OPA). Causality: OPA provides excellent buffering capacity at low pH without UV interference.

  • Mix the acidified water with HPLC-grade Methanol in a 24:76 (v/v) ratio.

  • Filter through a 0.45 µm membrane and sonicate for 10 minutes to degas. Causality: Removing dissolved oxygen prevents baseline fluctuations and protects the pump from cavitation.

Step 2: Standard & Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Evogliptin L-tartrate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol[1].

  • Working Standard (20 µg/mL): Pipette 0.2 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase[6].

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

  • Inject the Working Standard (20 µg/mL) five consecutive times.

  • Calculate the following parameters:

    • %RSD of Peak Area: Must be ≤ 2.0% (Ensures injector precision).

    • Theoretical Plates (N): Must be > 2000 (Ensures column efficiency).

    • Tailing Factor (Tf): Must be ≤ 1.5 (Ensures absence of secondary interactions).

  • Do not proceed to sample analysis unless all SST criteria are met.

ICH Method Validation Framework

The method must be validated according to ICH Q2(R1) guidelines. Empirical data from validated studies[2][6][7] demonstrates the following performance metrics:

Validation ParameterAcceptance Criteria (ICH)Typical Observed Results for Evogliptin
Linearity Range R² > 0.99910 - 150 µg/mL (R² = 0.999)[2][7]
Precision (Intra/Inter-day) %RSD < 2.0%0.44% - 1.86%[8][9]
Accuracy (% Recovery) 98.0% - 102.0%98.02% - 101.5% across 3 levels[10]
Limit of Detection (LOD) S/N ratio ≥ 3~0.3 - 1.1 µg/mL[8][9]
Limit of Quantitation (LOQ) S/N ratio ≥ 10~1.0 - 3.3 µg/mL[8][9]
Robustness %RSD < 2.0% with deliberate changesPassed (Flow rate ±0.2 mL/min, pH ±0.2)[1][6]

Stability-Indicating Forced Degradation Studies

A true stability-indicating method must unequivocally resolve the intact API from its degradation products[3][6]. Evogliptin L-tartrate is subjected to extreme stress to elucidate its intrinsic stability pathways.

Forced_Degradation API Evogliptin L-Tartrate (API / Formulation) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) API->Base Oxidation Oxidative Stress (3% H2O2, RT, 24h) API->Oxidation Thermal Thermal Stress (80°C, Dry heat, 48h) API->Thermal Photolytic Photolytic Stress (UV/Vis Light, ICH Q1B) API->Photolytic Analysis HPLC Analysis (Evaluate Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Fig 2: Comprehensive forced degradation protocol for stability-indicating method validation.

Degradation Insights: Experimental data indicates that Evogliptin L-tartrate is highly susceptible to oxidative degradation , showing up to ~22% degradation when exposed to 3% H2O2[1]. In contrast, it exhibits relative stability under thermal and photolytic stress. Crucially, in a properly developed method, the degradation peaks elute at distinct retention times (e.g., resolving up to six degradation products[3]) and do not co-elute with the main Evogliptin peak, confirming the method's specificity and stability-indicating nature.

Conclusion

The development of an HPLC method for Evogliptin L-tartrate requires precise control over mobile phase pH and strategic column selection to manage its basic amine chemistry. By employing an AQbD framework and rigorous forced degradation protocols, analytical scientists can establish a self-validating, ICH-compliant method that guarantees the physicochemical integrity of the drug product throughout its lifecycle.

References

  • UV-Vis Spectrum of Evogliptin - SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOz3MF7PoMvshK0qexXvcpQRRtYVrNeGIpPUTlGXQQJ7jVcjqRvNEUFRhySjsH_xXqIdFfH3yuJuzkT38jMxqtwT-85vo60dnVRwzRxeqthBp4JKuiF6L3tme7vv4vI1pXXDc_vAr3xTfJ]
  • DEVELOPMENT AND VALIDATION OF EVOGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM AND ITS STRESS DEGRADATION STUDIES - IJNRD.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO8gkumVCiCVbs1XRAH_nEPYJJ0u8_AOhcT070Q5Ctlqkx81E0hGQopDfcVie10J5xOhX9YR09WQdgwFIXzFeO8abrtncmxb6UeMG_a4kOtJIkFC05mSWII0u-sHSjhqD-nS4S1LDp-A==]
  • Derivative spectrophotometric method development and validation for the estimation of evogliptin tartrate in pharmaceutical dosage form - IJPER.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-DrTY9RGFHc-7j_WP1deRHb7OkRFv5ZpNWJaRTBIAPpGQjUIU2_FZIBXORJ0WvsDUqCIWrswJ3wMS5r_GOmd-hjuN3mw2jN74IxxqONMNdkM3ktFvsJrSAvkVFkOlLKxTUojaepM-_4w3LZQg-aUL6l7VldqfElkaXwVgoeg=]
  • ent-Evogliptin L-Tartrate Salt () for sale - Vulcanchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7T38AqFzUfH429EUFun2G70d75N662NiVBcnIVHPWhuIPTNKnvOYjqMiJgoqz9aSVSeeM6rLJZXL1EIEQ26E-On4ZtksMFP_fSBiOc4e38TEOYMtZqE4TxVfPe6oQMCqnUViUYaE=]
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  • Derivative Spectrophotometric Method Development and Validation for the Estimation of Evogliptin Tartrate in Pharmaceutical Dosage Form - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSujCWVyyHIS-6cjgvnQVldISRUzrPXuzpQQbPkHS-vw7HCkXNqhFKoFWfFkV-Y-Ou0r_yvvcWKgExLMLfr0RQuJGX92bhrgqmNf2lxEAOGJ1ou8httvlHiZNoGGfFu_yyXwz6M4oHdGHV5oM42LrDt1QK7OSEFtUBC8TnG_KXOsKuQxcV2-fy3qJ9cwTdkNZG12MX9PwEdIX_uXCH5lW3H3LxjtFhpPPj22lrtsdv6r96W5mbeiaNt0Zw2PIcFTk3pn-qCF-9hHrzVOngABRQVu6oxuI4vvbWRabJnHW2pIISqVJNYsN5TQ1rwUh9RYO58MP1ADs=]
  • QbD based RP-HPLC Method Development and Validation for Estimation of Evogliptin Tartrate in Pharmaceutical Dosage Form - IJPSN Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-VdAE-yYfofqulXPLoXJSUCREQPRljrw_Rj4fcQExZOxXuvON98V1xsvIYaT-49yEePhLCBSt5xkTPrQ659h1XMvoNp8rfeEriJruUR6DRo2UncpwevTMH5Xijo6g3Csl7YjmQfMaot-qJlLKWZLQ0Pc9UedXrYo=]
  • Analytical quality by design‐based stability‐indicating high performance liquid chromatography method for the estimation of evogliptin tartrate in bulk and tablet dosage form - CiteDrive.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO-d3VBzrr7wHy5zYBp7XgnPgUktcMSvVwAbwjY4leVP2iOQeyfYujhK4FHnn465xqlDvlC_JNmfHdZjAAVDhX_XW9GCTg2Na9UjnLNA5dTsVaR1Gg9CMEAsR5uk5NIHekRxYHjgxP_IQAHCb3WQrqNmC_fGxzVEIzWZYQh1bNziv4-cSik6jYF67gMX_XSDA2fn3QgZAGEDBbJwcm1KJc9DSlrEKiVqEMfrqo0EokqnFnAlSTNgia-BxVm08tMEmPNF4cymS9jdNunSBd7Mk-OBdSxxepw5R_4sxHXANc4GYNrNpBa7cTqEklBspDoySRzNFKHf2mkuXUuY9P34PyA1HNjQFhwSAvLldUFqdQNw==]
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Exploratory

Experimental design for preclinical studies of Evogliptin

Architecting the Preclinical Foundation of Evogliptin: A Comprehensive Experimental Design Guide 1. Strategic Rationale and Pharmacological Mechanism Evogliptin (DA-1229) represents a highly optimized, competitive, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting the Preclinical Foundation of Evogliptin: A Comprehensive Experimental Design Guide

1. Strategic Rationale and Pharmacological Mechanism Evogliptin (DA-1229) represents a highly optimized, competitive, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4)[1]. In the landscape of incretin-based therapies, the preclinical validation of a DPP-4 inhibitor demands a rigorous experimental design that not only proves target engagement but also guarantees absolute selectivity to avoid off-target toxicities. By preventing the enzymatic degradation of glucagon-like peptide-1 (GLP-1), evogliptin prolongs the half-life of endogenous GLP-1, thereby enhancing glucose-dependent insulin secretion from pancreatic beta cells[1].

Pathway Evo Evogliptin (DA-1229) DPP4 DPP-4 Enzyme Evo->DPP4 Competitive Inhibition (Ki = 0.525 nM) GLP1_inact Inactive GLP-1 (9-36) DPP4->GLP1_inact Enzymatic Cleavage GLP1_act Active GLP-1 (7-36) GLP1_act->GLP1_inact Prevented by Evogliptin Receptor GLP-1 Receptor (Pancreatic β-cells) GLP1_act->Receptor Receptor Binding Insulin Insulin Secretion Receptor->Insulin Enhances Exocytosis

Evogliptin mechanism: DPP-4 inhibition preventing GLP-1 degradation to stimulate insulin.

2. In Vitro Pharmacodynamics: Target Engagement and Selectivity The foundational step in evogliptin's preclinical development is establishing its enzymatic kinetic profile. Off-target inhibition of homologous proteases, specifically DPP-8 and DPP-9, has been causally linked to severe preclinical toxicities, including alopecia, thrombocytopenia, and mortality. Therefore, proving exceptional selectivity is a mandatory gating step before advancing to in vivo models[2].

Protocol 1: Recombinant Enzyme Kinetics and Selectivity Assay

  • Objective : To quantify the IC50 and Ki of evogliptin and validate its selectivity profile against homologous enzymes.

  • Methodology :

    • Reagent Preparation : Reconstitute recombinant human DPP-4, DPP-8, and DPP-9 enzymes in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA).

    • Compound Titration : Serially dilute evogliptin (0.01 nM to 100 μM) in DMSO to generate a robust concentration-response curve.

    • Incubation : Pre-incubate the enzyme with evogliptin or vehicle for 30 minutes at 37°C.

      • Causality: This pre-incubation allows the reversible inhibitor to reach steady-state binding equilibrium before substrate introduction, ensuring accurate kinetic measurements.

    • Substrate Addition : Initiate the reaction using the fluorogenic substrate Gly-Pro-AMC.

      • Causality: DPP-4 specifically cleaves post-proline residues. The release of 7-amino-4-methylcoumarin (AMC) provides a highly sensitive, real-time fluorescent readout.

    • Kinetic Measurement : Continuously monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) for 30 minutes.

    • Self-Validating Control : Include a reference standard (e.g., Sitagliptin) to validate the assay's dynamic range. The IC50 is calculated using a four-parameter logistic non-linear regression model. If the reference standard falls outside its known historical IC50 range, the assay is flagged for recalibration.

3. Preclinical Pharmacokinetics and ADME Profiling Understanding the absorption, distribution, metabolism, and excretion (ADME) profile across multiple species is critical for extrapolating dosing regimens to human clinical trials. Evogliptin is primarily metabolized by the hepatic enzyme CYP3A4 into mono-hydroxylated (M7, M8) and glucuronide (M16) metabolites[2].

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling in Rodents

  • Objective : To determine the absolute bioavailability and systemic clearance of evogliptin.

  • Methodology :

    • Animal Preparation : Fast Sprague-Dawley rats overnight to eliminate food-drug absorption variables.

    • Dosing Strategy : Administer evogliptin via intravenous (IV) injection and oral gavage (PO) to separate cohorts.

      • Causality: Dual-route administration is mathematically required to calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

    • Serial Sampling : Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Quantification : Extract plasma and analyze using LC-MS/MS.

      • Self-Validating Control: The inclusion of a stable-isotope-labeled internal standard during protein precipitation corrects for matrix effects and extraction losses, ensuring the calculated AUC and Cmax are quantitatively infallible.

Table 1: Quantitative Preclinical Parameters of Evogliptin

ParameterValue / ObservationSpecies / Model
Target Potency (IC50) 0.980 nM[1]Recombinant Human DPP-4
Inhibitory Constant (Ki) 0.525 nM[1]Recombinant Human DPP-4
Target Selectivity >6,000-fold over DPP-8/9[2]In Vitro Enzymatic Assay
Absolute Bioavailability 50.2%[2]Human (Reference)
Plasma Protein Binding 63% (Mice), 25% (Rats), 43% (Dogs), 46% (Humans)[1]In Vitro Heparin-Treated Plasma
Primary Metabolism CYP3A4 (M7, M8, M16 metabolites)[2]Liver Microsomes (Cross-species)
NOAEL 300 mg/kg/day (Mice/Rats), 200 mg/kg/day (Dogs)[2]In Vivo Repeated Dosing Toxicity

4. In Vivo Efficacy and Pleiotropic Tissue Protection The experimental design for in vivo efficacy must separate systemic glucose-lowering effects from direct tissue-protective effects. Researchers utilize distinct murine models to isolate these variables[3].

Protocol 3: Evaluating Podocyte Protection in STZ-Induced Diabetic Mice

  • Objective : To assess the renal-protective effects of evogliptin independent of its glycemic control.

  • Methodology :

    • Model Induction : Administer low-dose streptozotocin (STZ) to induce beta-cell destruction and hyperglycemia.

    • Treatment Regimen : Administer evogliptin orally for 12 weeks.

    • Endpoint Analysis : Quantify urinary albumin and nephrin excretion.

    • Self-Validating Control : Monitor blood glucose levels in parallel.

      • Causality: In the STZ model, evogliptin does not significantly alter the severe hyperglycemia. Therefore, if nephrin loss is prevented despite high blood glucose, the podocyte-protective effect is validated as a direct, glucose-independent mechanism[3].

Workflow Phase1 1. In Vitro Assays Enzyme Kinetics & Selectivity Phase2 2. ADME & PK Profiling Microsomes & Rodent Models Phase1->Phase2 Validated Target Engagement Phase3 3. In Vivo Efficacy Glycemic & STZ Models Phase2->Phase3 Optimized Dosing Regimens Phase4 4. Safety & Toxicology NOAEL Determination Phase3->Phase4 Confirmed Therapeutic Index Outcome IND Application & Clinical Translation Phase4->Outcome Preclinical Safety Established

Preclinical experimental workflow for the validation of Evogliptin.

5. Safety Pharmacology and Toxicology To support Investigational New Drug (IND) applications, rigorous toxicity profiling is conducted. Repeated dosing toxicity studies are designed to push the compound to its limits to establish the No-Observed-Adverse-Effect-Level (NOAEL). For evogliptin, the NOAEL was determined to be 300 mg/kg/day in mice and rats, and 200 mg/kg/day in dogs, providing a massive safety margin relative to the anticipated therapeutic dose[2].

Foundational

Forced degradation studies of Evogliptin L-tartrate under stress conditions

A Technical Guide to Forced Degradation Studies of Evogliptin L-tartrate Preamble: The Rationale for Stress Testing in Drug Development In the landscape of pharmaceutical development, ensuring the stability of a drug sub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Forced Degradation Studies of Evogliptin L-tartrate

Preamble: The Rationale for Stress Testing in Drug Development

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Forced degradation studies, or stress testing, represent a critical scientific investigation into the intrinsic stability of an active pharmaceutical ingredient (API) like Evogliptin L-tartrate. These studies involve subjecting the drug to conditions more severe than those it would encounter during manufacturing, storage, or clinical use.[1] The primary objectives, as outlined by the International Council for Harmonisation (ICH) in its Q1A(R2) guideline, are threefold: to identify potential degradation products, to elucidate degradation pathways, and to develop and validate stability-indicating analytical methods capable of reliably separating and quantifying the API from its degradants.[2][3]

This guide provides a comprehensive, technically-grounded framework for designing and executing forced degradation studies for Evogliptin L-tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[4][5] We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach.

Understanding the Molecule: Evogliptin L-tartrate

Evogliptin L-tartrate (Chemical Formula: C₂₃H₃₂F₃N₃O₉) is a salt form of the active moiety Evogliptin.[6][7] A thorough understanding of its structure is paramount, as the functional groups present—such as the amide linkage, piperazinone ring, and the trifluorophenyl group—are the likely sites of chemical transformation under stress. The tartrate salt form itself can influence stability, particularly in relation to pH and hygroscopicity.

The Core of the Investigation: Designing the Stress Conditions

The selection of stress conditions must be rigorous enough to induce degradation—ideally between 5-20%—without causing such extensive decomposition that the results become irrelevant to real-world stability.[8] If a drug appears stable under initial stress conditions, the intensity or duration should be increased. Conversely, if extensive degradation occurs, conditions should be moderated.

Hydrolytic Degradation: Simulating pH Extremes

Hydrolysis is a primary degradation pathway for many pharmaceuticals. By exposing Evogliptin to a range of pH values, we can predict its stability in different physiological environments and in various formulations.

Causality: The amide bond within the Evogliptin structure is a prime target for acid- and base-catalyzed hydrolysis. The study aims to determine the rate and products of this cleavage under both acidic and basic conditions.

Experimental Protocols:

2.1.1 Acid Hydrolysis

  • Preparation: Prepare a stock solution of Evogliptin L-tartrate in a suitable solvent (e.g., a methanol:water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid (HCl).[1]

  • Incubation: Reflux the solution at 60°C for a specified period (e.g., starting with 2-4 hours).[9] Periodically withdraw samples.

  • Neutralization: Prior to analysis, cool the sample and carefully neutralize it with an equivalent concentration of sodium hydroxide (NaOH) to halt the degradation process.[4]

  • Dilution & Analysis: Dilute the neutralized sample to a suitable final concentration (e.g., 20-100 µg/mL) with the mobile phase and analyze using the stability-indicating HPLC method.

2.1.2 Base Hydrolysis

  • Preparation: Use the same stock solution of Evogliptin L-tartrate as prepared for acid hydrolysis.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 M sodium hydroxide (NaOH).[1]

  • Incubation: Reflux the solution at 60°C for a specified period (e.g., starting with 2-3 hours).[4]

  • Neutralization: Cool the sample and neutralize it with an equivalent concentration of hydrochloric acid (HCl).[4]

  • Dilution & Analysis: Dilute the neutralized sample to the target concentration with the mobile phase for HPLC analysis.

2.1.3 Neutral Hydrolysis

  • Preparation: Use the same Evogliptin L-tartrate stock solution.

  • Stress Application: Transfer a known volume to a flask and add an equal volume of purified water.

  • Incubation: Reflux at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24-48 hours), as degradation is typically slower under neutral conditions.

  • Analysis: Cool, dilute with the mobile phase as needed, and inject into the HPLC system.

Oxidative Degradation: Assessing Susceptibility to Oxidation

Oxidation can be a significant degradation pathway, especially for molecules with electron-rich centers. This test evaluates the drug's resilience to oxidative stress.

Causality: Tertiary amines, such as those in the piperazine ring of Evogliptin, can be susceptible to oxidation, potentially forming N-oxides. The study is designed to identify if such transformations occur.

Experimental Protocol:

  • Preparation: Use the same Evogliptin L-tartrate stock solution.

  • Stress Application: Transfer a known volume of the stock solution to a flask. Add an appropriate volume of hydrogen peroxide (H₂O₂), typically starting with a 3% solution.[10]

  • Incubation: Keep the solution at room temperature for a set duration (e.g., 10-12 hours), protected from light.[10]

  • Analysis: Withdraw a sample, dilute to the target concentration with the mobile phase, and analyze immediately. No quenching is typically required, but the reaction time must be precisely controlled.

Thermal Degradation: Evaluating Thermolability

This study assesses the stability of the drug substance when exposed to heat, which is crucial for determining appropriate manufacturing and storage temperatures.

Causality: High temperatures provide the energy to overcome activation barriers for various degradation reactions. For solid-state samples, it can also reveal issues related to melting point depression or polymorphic transitions.

Experimental Protocol:

  • Sample: Use Evogliptin L-tartrate as a solid powder.

  • Stress Application: Place a thin, even layer of the powder in a petri dish and expose it to a high temperature in a calibrated oven (e.g., 105°C for 16 hours).[4]

  • Sample Preparation for Analysis: After the exposure period, cool the sample to room temperature. Accurately weigh a portion of the stressed powder, dissolve it in the appropriate solvent, and dilute to the target concentration with the mobile phase.

  • Analysis: Analyze the prepared solution by HPLC.

Photolytic Degradation: Assessing Light Sensitivity

Photodegradation studies determine if the drug is light-sensitive, which has direct implications for packaging and handling requirements.

Causality: The aromatic trifluorophenyl ring in Evogliptin contains chromophores that can absorb UV or visible light. This absorbed energy can trigger photochemical reactions, leading to degradation.

Experimental Protocol (as per ICH Q1B):

  • Sample: Spread a thin layer of solid Evogliptin L-tartrate powder and prepare a solution (e.g., 1 mg/mL).

  • Stress Application: Expose both the solid and solution samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Sample Preparation & Analysis: Prepare the solid and solution samples for analysis as previously described and analyze by HPLC.

The Analytical Heart: Stability-Indicating RP-HPLC Method

A validated stability-indicating method (SIM) is the cornerstone of any forced degradation study. Its purpose is to quantify the decrease in the concentration of the active drug while simultaneously separating all degradation products from the parent peak and from each other.[10]

Protocol for a Validated RP-HPLC Method:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 250mm × 4.6mm, 5µm particle size) is commonly effective.[10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of a phosphate buffer (pH adjusted to 4.5) and methanol in a 45:55 (v/v) ratio.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Evogliptin, a wavelength of approximately 265 nm is suitable for detection.[10]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. Specificity is demonstrated by showing that the degradation product peaks do not interfere with the main Evogliptin peak.

Visualization of Experimental and Degradation Pathways

Diagrams are essential for clearly communicating complex workflows and chemical transformations.

G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Sample Processing & Analysis API Evogliptin L-tartrate (Bulk Drug) Stock Prepare Stock Solution (1 mg/mL) API->Stock Therm Thermal (Solid) (105°C) API->Therm Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Photo Photolytic (Solid/Solution) (ICH Q1B) Stock->Photo Neut Neutralize (Acid/Base Samples) Acid->Neut Base->Neut Dil Dilute to Final Conc. Oxid->Dil Therm->Dil Photo->Dil Neut->Dil HPLC Analyze via Stability-Indicating RP-HPLC Method Dil->HPLC Ident Identify/Characterize Degradants (LC-MS/MS) HPLC->Ident

Caption: Workflow for Forced Degradation of Evogliptin L-tartrate.

G Evogliptin Evogliptin Structure (Amide Bond Intact) DP1 Degradation Product 1 (Carboxylic Acid Fragment) Evogliptin->DP1 H+ or OH- (Amide Hydrolysis) DP2 Degradation Product 2 (Amine Fragment) Evogliptin->DP2 H+ or OH- (Amide Hydrolysis)

Caption: Hypothetical Hydrolytic Degradation Pathway of Evogliptin.

Data Interpretation and Summary

The results from the HPLC analysis of all stressed samples should be compiled and analyzed. The primary data points include the retention time (RT) of the parent drug and any new peaks (degradants), the peak area, and the calculated percentage of degradation.

Calculating Percentage Degradation:

% Degradation = [ ( (Initial Area - Stressed Area) / Initial Area ) ] * 100

Table 1: Summary of Forced Degradation Results for Evogliptin L-tartrate

Stress ConditionParameters% Assay of Evogliptin% DegradationNo. of Degradation ProductsObservations
Acid Hydrolysis 0.1 M HCl, 60°C, 4h94.98%5.02%2Significant degradation observed.[9]
Base Hydrolysis 0.1 M NaOH, 60°C, 3h82.64%17.36%2Significant degradation, more than acidic.[11]
Oxidative 3% H₂O₂, RT, 12h87.36%12.64%1Significant degradation observed.[11]
Thermal (Solid) 105°C, 16h97.89%2.11%1Minor degradation observed.
Photolytic (Solid) ICH Q1B Conditions98.55%1.45%0Drug is relatively photostable.

Note: The data presented in this table is a synthesized representation based on published literature and is for illustrative purposes. Actual results may vary based on specific experimental conditions.[4][9][11]

Conclusion and Path Forward

This technical guide outlines a comprehensive and scientifically rigorous approach to conducting forced degradation studies on Evogliptin L-tartrate. The findings from these studies are indispensable. They form the basis for establishing the drug's degradation profile, which is a critical component of regulatory submissions.[2] Furthermore, the knowledge gained informs the development of stable formulations, defines appropriate storage conditions and shelf-life, and ensures that the analytical methods used for routine quality control are truly stability-indicating. By adhering to these principles, researchers and drug development professionals can ensure the continued safety, quality, and efficacy of Evogliptin L-tartrate.

References

  • ICH Q1A(R2) Guideline. (2010). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • IJNRD.org. (n.d.). DEVELOPMENT AND VALIDATION OF EVOGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM AND ITS STRESS DEGRADATION STUDIES. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (2023). Stability-Indicating Densitometric Analysis of Evogliptin Tartrate in Bulk and Tablet Dosage Form. [Link]

  • ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • IJPSRR. (2022). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Evogliptin Tartrate in Pharmaceutical Dosage Form. [Link]

  • precisionFDA. (n.d.). EVOGLIPTIN TARTRATE. [Link]

  • Gsrs. (n.d.). EVOGLIPTIN TARTRATE. [Link]

  • Jetir.org. (2022). NOVEL METHOD DEVELOPMENT, VALIDATION, AND STABILITY INDICATING ASSAY METHOD FOR EVOGLIPTIN TARTRATE IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • ResearchGate. (n.d.). Forced degradation results of Metformin and Evogliptin. [Link]

  • ResearchGate. (2023). Molecular structure of evogliptin tartrate. [Link]

Sources

Exploratory

Optimizing RP-HPLC conditions for Evogliptin analysis

An In-depth Technical Guide to the Development and Validation of a Stability-Indicating RP-HPLC Method for Evogliptin Analysis Authored by a Senior Application Scientist Abstract This guide provides a comprehensive, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Development and Validation of a Stability-Indicating RP-HPLC Method for Evogliptin Analysis

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, scientifically-grounded framework for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Evogliptin. As a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, precise and reliable analytical methods for Evogliptin are paramount in drug development, quality control, and stability testing. This document moves beyond a simple recitation of parameters, delving into the underlying chromatographic principles and the causal relationships that govern method performance. We will explore a systematic approach to method development, from initial column and mobile phase screening to fine-tuning for optimal resolution and peak shape. The subsequent validation protocol is rigorously designed to comply with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose. All recommendations are substantiated with in-text citations to authoritative sources, and key workflows are visualized to enhance understanding.

Introduction to Evogliptin and the Analytical Imperative

Evogliptin is a therapeutic agent used for the management of type 2 diabetes mellitus. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. The chemical structure of Evogliptin, (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(tert-butoxymethyl)piperazin-2-one, presents specific analytical challenges that necessitate a well-optimized HPLC method.

A robust analytical method is critical for:

  • Quality Control (QC): Ensuring the identity, purity, and potency of the drug substance and formulated product.

  • Stability Testing: Assessing how the quality of the drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Pharmacokinetic Studies: Measuring drug concentrations in biological matrices.

This guide will focus on developing a stability-indicating method, which is the most demanding application and requires a high degree of specificity.

Foundational Principles of RP-HPLC Method Development

Reversed-phase HPLC is the predominant mode of chromatography for pharmaceutical analysis due to its versatility in separating a wide range of non-polar and moderately polar compounds. The fundamental principle involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. Analyte retention is primarily driven by hydrophobic interactions; more non-polar analytes are retained longer on the column.

Our method development strategy will be systematic, focusing on the logical manipulation of key chromatographic parameters to achieve the desired separation goals.

Diagram: The Method Development Workflow

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) (e.g., Stability-Indicating Assay) B Initial Risk Assessment & Analyte Characterization (pKa, logP, UV spectra) A->B Foundation C Initial Method Screening B->C Informs D Column Selection (C18, C8, Phenyl-Hexyl) C->D Key Variables E Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->E Key Variables F Method Optimization (Fine-Tuning) D->F Iterative Process E->F Iterative Process G Flow Rate & Temperature Adjustment F->G Refinement H Gradient Profile Optimization F->H Refinement I Final Method & System Suitability Criteria G->I Finalization H->I Finalization J Method Validation (ICH Q2(R1)) I->J Verification

Caption: A systematic workflow for RP-HPLC method development.

Step-by-Step Method Development for Evogliptin

Analyte Characterization and Initial Conditions

Before any practical work, understanding the physicochemical properties of Evogliptin is crucial. A literature review and preliminary experiments reveal:

  • UV Absorbance: Evogliptin exhibits a UV maximum around 265-275 nm, making this a suitable wavelength for detection with a photodiode array (PDA) or UV detector.

  • Solubility: It is soluble in organic solvents like methanol and acetonitrile, and sparingly soluble in water. This informs the choice of diluent for sample preparation.

Based on this, a logical starting point for method development is established.

Table 1: Initial Chromatographic Conditions

ParameterInitial SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose, high-efficiency column suitable for a wide range of pharmaceutical compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent ionization state of the analyte and good peak shape.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low UV cutoff and viscosity.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to elute the API and any potential impurities or degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CProvides better reproducibility by controlling viscosity and retention time.
Detection PDA at 270 nmChosen based on the UV absorbance maximum of Evogliptin.
Injection Volume 10 µLA standard volume to avoid column overload while ensuring adequate signal.
Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, particularly its pH and the choice of organic modifier, is the most powerful tool for manipulating selectivity in RP-HPLC.

3.2.1. pH Selection

The pH of the mobile phase controls the ionization state of the analyte. For reproducible retention, the pH should be set at least 2 units away from the analyte's pKa. While the exact pKa of Evogliptin is proprietary, its structure suggests the presence of basic amine groups. A low pH mobile phase (e.g., pH 2-3 using formic or phosphoric acid) will ensure these groups are fully protonated, leading to a single ionic species on the column and thus sharp, symmetrical peaks.

3.2.2. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, methanol can sometimes offer different selectivity for closely eluting peaks. A comparative study is recommended.

Experimental Protocol: Organic Modifier Selection

  • Prepare two sets of mobile phases:

    • Set 1: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Acetonitrile).

    • Set 2: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Methanol).

  • Inject a solution of stressed Evogliptin (e.g., acid, base, and peroxide treated) onto the HPLC system.

  • Run the same gradient program for both sets of mobile phases.

  • Compare the chromatograms for resolution between the parent peak and the nearest degradant peak, as well as peak shape and analysis time.

For Evogliptin and its likely degradation products, acetonitrile often provides superior resolution and peak shape.

Column Chemistry Selection

While a standard C18 column is a good starting point, different stationary phases can offer unique selectivities. If the resolution between Evogliptin and a critical degradant is insufficient on a C18 column, screening alternative phases is a logical next step.

Table 2: Alternative Stationary Phases

Stationary PhaseCharacteristicsPotential Application for Evogliptin
C8 Less retentive than C18.May reduce run time if all peaks are strongly retained.
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions with aromatic rings.Potentially useful for separating degradants with similar hydrophobicity but different aromatic character.
Polar-Embedded Provides different selectivity for polar compounds and improved peak shape for bases.Could offer better peak shape for Evogliptin.
Final Optimized Method

Through systematic evaluation, the following method was found to be optimal for the stability-indicating analysis of Evogliptin.

Table 3: Optimized RP-HPLC Method Parameters for Evogliptin

ParameterOptimized Setting
Column Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Gradient Program Time (min)
0.01
3.0
15.0
20.0
22.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA at 272 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)

This optimized method provides excellent separation of Evogliptin from its degradation products generated under various stress conditions (acid, base, oxidative, thermal, and photolytic).

Method Validation according to ICH Q2(R1) Guidelines

Once the chromatographic method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.

Diagram: The Validation Pyramid

ValidationPyramid Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Specificity (Stability-Indicating Nature)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Experimental Protocol:

  • Forced Degradation: Subject Evogliptin drug substance and product to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B.

  • Inject solutions of the stressed samples, along with a placebo solution and an unstressed standard.

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the Evogliptin peak in the chromatograms of the stressed samples. The peak purity index should be close to unity, indicating no co-eluting peaks.

  • Resolution: Calculate the resolution between the Evogliptin peak and the closest eluting degradation peak. A resolution of >2 is required.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Evogliptin covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a drug product placebo and spike it with known amounts of Evogliptin API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples using the developed method.

  • Calculate the percent recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of Evogliptin at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase pH (± 0.2 units).

    • Organic composition in the mobile phase (± 2%).

  • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits, and the results should not be significantly affected.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the development and validation of a stability-indicating RP-HPLC method for Evogliptin. By understanding the physicochemical properties of the analyte and the fundamental principles of chromatography, a robust and reliable method can be established. The key to success lies not in a trial-and-error approach, but in a logical, stepwise optimization of critical parameters, followed by a comprehensive validation that conforms to global regulatory standards like the ICH guidelines. The presented method is fit for purpose and can be confidently deployed in quality control and stability testing environments to ensure the safety and efficacy of Evogliptin-containing products.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products. (1996). [Link]

Foundational

Preventing Degradation of Evogliptin During Sample Preparation: A Mechanistic and Methodological Guide

Executive Summary Evogliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. During pharmacokinetic (PK) profiling and bioanalysis, ensuring the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evogliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. During pharmacokinetic (PK) profiling and bioanalysis, ensuring the structural integrity of evogliptin in biological matrices (such as human plasma) is paramount. Uncontrolled sample preparation can lead to target degradation, resulting in artificially low quantitation and skewed PK data. This whitepaper provides a field-proven, in-depth technical guide for researchers and drug development professionals, detailing the mechanistic causes of evogliptin degradation and providing a self-validating, step-by-step protocol to prevent it.

Mechanistic Causality of Evogliptin Degradation

As a Senior Application Scientist, understanding why a molecule degrades is the foundational step to preventing it. Evogliptin contains a piperazine derivative backbone and a trifluorophenyl moiety. Forced degradation studies have mapped its specific chemical vulnerabilities[1]:

  • Oxidative Stress (Primary Threat): Evogliptin exhibits its maximum degradation under oxidative conditions. Exposure to peroxides (e.g., 3% H2​O2​ ) results in approximately 22% degradation of the active pharmaceutical ingredient[1].

  • Acidic and Basic Hydrolysis: Extreme pH shifts catalyze the hydrolytic cleavage of the molecule. Significant degradation occurs in the presence of strong acids (0.1 M HCl) or strong bases (0.1 M NaOH)[1].

  • Thermal Degradation: While evogliptin is relatively stable under ambient conditions for short periods, prolonged exposure to elevated temperatures accelerates its degradation kinetics[1].

Degradation Evo Evogliptin API Oxidative Oxidative Stress (e.g., 3% H2O2) Evo->Oxidative Exposure Hydrolytic pH Extremes (0.1M HCl / NaOH) Evo->Hydrolytic Exposure DegOx Major Degradation (~22% Loss) Oxidative->DegOx Catalyzes DegHydro Hydrolytic Cleavage Hydrolytic->DegHydro Catalyzes MitOx Use Antioxidants & Fresh Solvents DegOx->MitOx Prevented by MitHydro Neutralization & Buffer Control DegHydro->MitHydro Prevented by

Caption: Evogliptin Degradation Pathways and Mitigation Strategies.

Strategic Sample Preparation: A Self-Validating Protocol

To quantify evogliptin accurately via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[2], the sample preparation method must inherently protect the analyte. Protein precipitation (PPT) using acetonitrile is the gold standard[2],[3]. It rapidly denatures plasma proteins, halting enzymatic activity, and provides high recovery for polar analytes.

This protocol is designed as a self-validating system . By incorporating deuterated internal standards (IS) and strict temperature controls, any degradation or matrix suppression is immediately identifiable during data analysis.

Step-by-Step Methodology:

Phase 1: Matrix Preparation & Spiking

  • Thaw human plasma samples on ice.

    • Causality: Keeping samples at 4°C minimizes the kinetic energy available for spontaneous hydrolytic or enzymatic degradation before the proteins can be denatured.

  • Transfer 200 µL of human plasma into a pre-chilled microcentrifuge tube[2].

  • Self-Validation Checkpoint: Add 10 µL of a deuterated evogliptin internal standard[2].

    • Causality: The deuterated IS will co-elute with the target analyte and experience the exact same matrix effects and degradation pressures. If the IS signal drops, the system instantly flags an extraction failure or degradation event, validating the integrity of every single vial.

Phase 2: Protein Precipitation 4. Add 600 µL of cold acetonitrile to the plasma[2].

  • Causality: A 3:1 organic-to-aqueous ratio ensures complete protein precipitation. Using cold acetonitrile absorbs the exothermic heat of mixing, preventing localized thermal degradation of evogliptin.
  • Vortex thoroughly for 30 seconds to ensure complete solvent integration and protein crash[2].

Phase 3: Separation 6. Centrifuge the samples at 13,000 rpm for 4 to 5 minutes at 4°C[2],[4].

  • Causality: Refrigerated centrifugation is critical. High-speed rotors generate significant frictional heat; maintaining 4°C protects the analyte from thermal stress during separation.
  • Carefully transfer the supernatant to a clean autosampler vial, strictly avoiding the protein pellet.

Phase 4: LC-MS/MS Analysis 8. Store the vials in the autosampler maintained at 15°C[2],[3]. 9. Analyze using a C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in 5 mM ammonium formate and acetonitrile (70:30, v/v) at a flow rate of 0.3 mL/min[2],[3].

Workflow Plasma Human Plasma Sample (Evogliptin) IS Add Internal Standard (Deuterated Evogliptin) Plasma->IS Precipitation Protein Precipitation (Cold Acetonitrile, 3x) IS->Precipitation Centrifugation Centrifugation (13,000 rpm, 5 min, 4°C) Precipitation->Centrifugation Supernatant Supernatant Transfer (Avoid Pellet) Centrifugation->Supernatant Analysis LC-MS/MS Analysis (Autosampler at 15°C) Supernatant->Analysis

Caption: Workflow for Evogliptin Extraction and LC-MS/MS Analysis.

Quantitative Stability Metrics

To build a robust analytical batch, scientists must understand the temporal and thermal boundaries of evogliptin. The following table synthesizes validated stability parameters for evogliptin during sample preparation and storage:

ParameterValidated ValueReference
Lower Limit of Quantification (LLOQ) 30 pg/mL[2],[3]
Bench-top Stability (Spiked Plasma) 24 hours at Room Temperature[2],[3]
Freeze-Thaw Stability At least 3 cycles[2],[3]
Autosampler Stability (Plasma Extract) Up to 24 hours at 15°C[2],[3]
Stock Solution Stability (Methanol) 111 days at 4°C[2],[3]
Maximum Forced Degradation ~22% (Oxidative stress, 3% H2​O2​ )[1]

Advanced Stabilization Strategies

Beyond the standard protocol, application scientists should implement the following safeguards when working with highly sensitive assays:

  • Solvent Purity: Because evogliptin is highly susceptible to oxidative degradation[1], never use aged ethers or low-grade solvents that may have accumulated peroxides over time. Always use LC-MS grade, freshly opened acetonitrile.

  • pH Neutralization: If conducting forced degradation studies or extracting from extreme pH matrices, immediately neutralize the sample (e.g., adding 1M NaOH to an HCl-stressed sample, or 1M HCl to an NaOH-stressed sample) to halt hydrolytic degradation before injecting it into the LC system[1].

References

  • Title: DEVELOPMENT AND VALIDATION OF EVOGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM AND ITS STRESS DEGRADATION STUDIES | Source: IJNRD | URL: [Link]

  • Title: Bioanalytical validation for the determination of evogliptin and its metabolites m7/m8 in human plasma by liquid chromatography-tandem mass spectrometry | Source: ResearchGate | URL: [Link]

  • Title: In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations | Source: MDPI | URL: [Link]

Sources

Exploratory

Evogliptin vs. Legacy DPP-4 Inhibitors: A Technical Guide to Structural Dynamics, Pharmacodynamics, and Clinical Efficacy

Executive Summary Dipeptidyl peptidase-4 (DPP-4) inhibitors have fundamentally altered the therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) by preventing the rapid enzymatic degradation of incretin hormones, spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors have fundamentally altered the therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) by preventing the rapid enzymatic degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). While first-generation gliptins (e.g., Sitagliptin, Vildagliptin) validated the target, next-generation molecules like Evogliptin have been engineered to optimize binding thermodynamics, target selectivity, and pharmacokinetic longevity. This whitepaper provides a head-to-head technical analysis of Evogliptin against legacy DPP-4 inhibitors, detailing structural binding modalities, quantitative pharmacodynamics, and self-validating experimental workflows.

Structural Biology and Binding Modalities

The efficacy of a DPP-4 inhibitor is dictated by its spatial orientation within the enzyme's active site, which consists of the S1, S2, and S2-extensive pockets.

  • Evogliptin: 1[1]. Furthermore,1[1].

  • Sitagliptin: 2[2].

  • Linagliptin: 3[3].

Pathway GLP1 Endogenous GLP-1/GIP DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Substrate Binding Active Sustained Active Incretins GLP1->Active Pathway Shift (Inhibition) Inactive Inactive Metabolites (Cleaved Incretins) DPP4->Inactive Enzymatic Cleavage Evogliptin Evogliptin (Competitive Inhibitor) Evogliptin->DPP4 S1/S2 Pocket Blockade BetaCell Pancreatic Beta-Cell Insulin Secretion Active->BetaCell Receptor Activation

Fig 1. Mechanistic pathway of GLP-1 stabilization via Evogliptin-mediated DPP-4 inhibition.

Quantitative Pharmacodynamics & Selectivity

Target selectivity is a paramount safety metric in DPP-4 inhibitor design. Inhibition of related enzymes like DPP-8 and DPP-9 is associated with severe off-target effects, including T-cell activation impairment, alopecia, and thrombocytopenia.4[4]. Crucially,4[4].

Table 1: Pharmacodynamic & Selectivity Profiling of DPP-4 Inhibitors
InhibitorIC50 (nM)Selectivity (vs DPP-8)Selectivity (vs DPP-9)Primary Binding Pockets
Evogliptin 0.9>6,000-fold>6,000-foldS1, S2
Sitagliptin 18.0~800-fold~800-foldS1, S2, S2 extensive
Vildagliptin 3.5~250-fold~32-foldS1, S2
Saxagliptin 26.0~400-fold~75-foldS1, S2
Linagliptin 5.0>10,000-fold>10,000-foldS1', S2

Pharmacokinetics and Clinical Efficacy

The clinical utility of a DPP-4 inhibitor relies heavily on its pharmacokinetic (PK) profile, dictating dosing frequency and patient compliance.4[4], ensuring that >80% DPP-4 inhibition is sustained over a standard 24-hour dosing interval.5[5].

In head-to-head clinical trials,6[6]. Similarly,7[7].

Table 2: Pharmacokinetic & Clinical Efficacy Parameters
InhibitorTerminal Half-Life ( t1/2​ )Primary Excretion RouteHbA1c Reduction (Monotherapy, ~12-24 wks)Dosing Frequency
Evogliptin 33 – 39 hoursRenal / Fecal-0.85% to -0.94%Once Daily
Sitagliptin 10 – 12 hoursRenal-0.61% to -0.80%Once Daily
Saxagliptin 2.5 hoursRenal / Hepatic-0.60% to -0.80%Once Daily
Linagliptin ~184 hoursFecal (Biliary)-0.75% to -0.80%Once Daily

Experimental Methodologies for DPP-4 Inhibitor Validation

To ensure rigorous scientific integrity, the following protocols outline self-validating systems for quantifying DPP-4 inhibition and binding kinetics.

Protocol A: In Vitro Fluorogenic DPP-4 Inhibition Assay (IC50 Determination)

This assay leverages the enzymatic cleavage of a fluorogenic substrate to measure reaction velocity in real-time.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA).

    • Causality: The inclusion of BSA prevents the highly hydrophobic Evogliptin from non-specifically adsorbing to the walls of the microplate, preventing artificial reductions in calculated potency.

  • Pre-incubation: Mix recombinant human DPP-4 with varying concentrations of Evogliptin (0.01 nM to 1000 nM) and incubate for 30 minutes at 37°C.

    • Causality: Because Evogliptin is a competitive inhibitor with a slow off-rate, pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium prior to substrate introduction.

  • Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to initiate the reaction.

  • Kinetic Read & Validation: Measure fluorescence (Ex 350 nm / Em 450 nm) continuously for 30 minutes.

    • System Validation: Calculate the Z'-factor using a known positive control (Sitagliptin) and a negative control (DMSO vehicle). A Z'-factor > 0.5 confirms assay robustness. Fit the initial velocity data to a 4-parameter logistic (4PL) curve to derive the IC50.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides label-free, real-time monitoring of molecular interactions to determine Kon​ , Koff​ , and KD​ .

SPR Immobilize 1. Surface Preparation Immobilize recombinant human DPP-4 via amine coupling to CM5 sensor chip Baseline 2. Baseline Stabilization Flow running buffer (HBS-EP+) until response stabilizes Immobilize->Baseline Association 3. Association Phase Inject Evogliptin (0.1 nM to 100 nM) to measure Kon rates Baseline->Association Dissociation 4. Dissociation Phase Flow buffer to wash bound ligand and measure Koff rates Association->Dissociation Regeneration 5. Surface Regeneration Inject 10mM Glycine-HCl (pH 2.0) to remove residual ligand Dissociation->Regeneration Regeneration->Baseline Cycle Reset

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining Evogliptin binding kinetics.

  • Surface Immobilization: Covalently attach recombinant DPP-4 to a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: Covalent amide bonding to the dextran matrix ensures a highly stable baseline, critical for measuring the slow dissociation rates characteristic of long-acting inhibitors.

  • Analyte Injection (Association): Inject Evogliptin across a concentration gradient (0.1 nM to 100 nM).

  • Dissociation Phase: Flow running buffer (HBS-EP+) over the complex for at least 30 minutes.

    • Causality: Evogliptin's extended half-life translates to a very slow Koff​ . A prolonged dissociation phase is required to capture enough signal decay for accurate mathematical fitting.

  • Regeneration: Apply a short pulse of 10 mM Glycine-HCl (pH 2.0).

    • Causality: This mild acidic pulse disrupts non-covalent inhibitor-enzyme interactions without denaturing the covalently bound DPP-4, resetting the chip for the next cycle. Double-reference subtraction (using a blank flow cell and buffer-only injections) must be applied to validate the data.

References

  • Unique binding mode of Evogliptin with human dipeptidyl peptidase IV - ResearchGate.1

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. 2

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants - ACS Publications. 3

  • Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC. 4

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - Frontiers. 5

  • Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed. 6

  • Efficacy and safety of evogliptin versus sitagliptin as add on to metformin alone in a combined russian-korean population. Evo-combi trial - Diabetes mellitus. 7

Sources

Foundational

Evogliptin in the Management of Type 2 Diabetes Mellitus: A Systematic Synthesis of Efficacy and Safety

As the landscape of Type 2 Diabetes Mellitus (T2DM) pharmacotherapy evolves, dipeptidyl peptidase-4 inhibitors (DPP-4is) remain a cornerstone of second-line treatment. Evogliptin, a novel and highly selective DPP-4 inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of Type 2 Diabetes Mellitus (T2DM) pharmacotherapy evolves, dipeptidyl peptidase-4 inhibitors (DPP-4is) remain a cornerstone of second-line treatment. Evogliptin, a novel and highly selective DPP-4 inhibitor, has emerged as a potent alternative to established agents like sitagliptin and linagliptin. As a Senior Application Scientist analyzing the clinical viability of this compound, it is imperative to move beyond surface-level trial results and rigorously evaluate the aggregate data.

This technical whitepaper synthesizes the latest systematic reviews and meta-analyses[1], detailing the mechanistic causality, the self-validating protocols used for data extraction, and the quantitative clinical outcomes that define Evogliptin's efficacy and safety profile.

Mechanistic Grounding: The Causality of Evogliptin's Efficacy

To understand the clinical outcomes of Evogliptin, we must first examine its molecular pharmacodynamics. Evogliptin competitively and reversibly binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme. By inhibiting this enzyme, Evogliptin prevents the rapid degradation of endogenous incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).

The causality of its clinical success lies in its binding affinity and pharmacokinetic distribution. Unlike earlier generation DPP-4is, Evogliptin achieves profound enzymatic inhibition at a mere 5 mg daily dose (compared to 100 mg for sitagliptin)[2]. Furthermore, it bypasses extensive renal metabolization, providing a stable pharmacokinetic profile that does not require dose adjustments in patients with mild-to-moderate renal impairment. This stabilization of incretins directly upregulates glucose-dependent insulin secretion from pancreatic β -cells while simultaneously suppressing inappropriate glucagon secretion from α -cells.

MOA Evo Evogliptin (DPP-4i) DPP4 DPP-4 Enzyme Evo->DPP4 Inhibits Incretins GLP-1 & GIP (Active) DPP4->Incretins Prevents degradation Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Insulin Insulin Secretion (Up) Pancreas->Insulin Glucagon Glucagon Secretion (Down) Pancreas->Glucagon Glucose Blood Glucose Reduction Insulin->Glucose Enhances uptake Glucagon->Glucose Reduces hepatic output

Evogliptin Mechanism of Action: DPP-4 Inhibition and Incretin Stabilization.

Evidence Synthesis: A Self-Validating Meta-Analysis Protocol

To ensure absolute trustworthiness in our clinical evaluation, the systematic review methodology must act as a self-validating system. Relying on isolated randomized controlled trials (RCTs) introduces population and selection biases. Therefore, we utilize a PRISMA-aligned (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) workflow[3].

Step-by-Step Methodological Workflow
  • High-Sensitivity Boolean Identification : Protocol: Query major databases (PubMed, EMBASE, Cochrane) using the string ("Evogliptin" OR "DA-1229") AND ("Type 2 Diabetes") AND ("Efficacy" OR "Safety"). Causality: Capturing both published RCTs and gray literature (e.g., ClinicalTrials.gov registries) mitigates publication bias, ensuring the foundational dataset is exhaustive[4].

  • PICO-Driven Eligibility Screening : Protocol: Filter for adult T2DM populations (HbA1c > 7.0%) receiving Evogliptin 5 mg vs. Placebo or Active Comparators (Sitagliptin/Linagliptin) over 12–24 weeks.

  • Double-Blinded Data Extraction : Protocol: Two independent reviewers extract continuous variables (Mean Difference, MD) and dichotomous variables (Risk Ratio, RR). Causality: Independent extraction prevents cognitive bias. Discrepancies are resolved by a third-party adjudicator, creating an internal validation loop that guarantees data integrity before statistical pooling.

  • Statistical Modeling (Random-Effects & Bayesian Inference) : Protocol: Apply a DerSimonian and Laird random-effects model to calculate pooled estimates, evaluated alongside Bayesian posterior medians[4]. Causality: A random-effects model is strictly chosen over a fixed-effects model because clinical heterogeneity—driven by varying baseline HbA1c levels and background metformin therapies across global populations—is inherent in T2DM trials. Cross-validating frequentist results with Bayesian inference ensures mathematical robustness[5].

PRISMA ID Identification: Database Search (n=1,397) Screen Screening: Title/Abstract Review ID->Screen Exclude1 Excluded: Duplicates & Irrelevant Screen->Exclude1 Exclude FullText Eligibility: Full-Text Assessment Screen->FullText Proceed Exclude2 Excluded: Non-RCTs, Missing Data FullText->Exclude2 Exclude Include Included: Quantitative Synthesis (n=5-6 RCTs) FullText->Include Finalize

PRISMA-aligned workflow for Evogliptin systematic review and meta-analysis.

Quantitative Synthesis: Efficacy and Safety Outcomes

The meta-analysis synthesizes data from multiple RCTs involving over 845 subjects to evaluate Evogliptin against both placebo and active comparators[1].

Glycemic Efficacy (HbA1c and FPG)

Evogliptin demonstrates statistically significant superiority over placebo. At 12 to 24 weeks, Evogliptin 5 mg reduces HbA1c by a mean difference (MD) of -0.44% to -0.57% (P < 0.001)[6].

Crucially, when evaluated against established DPP-4 inhibitors (Sitagliptin 100 mg and Linagliptin 5 mg), Evogliptin proves strictly non-inferior. The pooled mean difference in HbA1c reduction between Evogliptin and Sitagliptin/Linagliptin is 0.062 (95% CI: -0.092 to 0.215, P = 0.431)[2]. Fasting Plasma Glucose (FPG) reductions follow an identical trajectory, showing superiority to placebo (MD: -0.61 mmol/L) and statistical equivalence to active comparators[4].

Safety and Tolerability Profile

A critical pillar of DPP-4 inhibitor selection is the safety profile, particularly the risk of hypoglycemia and adverse cardiovascular/renal events. The meta-analysis reveals a risk ratio (RR) of -0.006 (95% CI: -0.272 to 0.260, P = 0.966) for adverse effects when comparing Evogliptin to Sitagliptin/Linagliptin, indicating no significant difference in adverse event frequency[1]. Furthermore, Evogliptin exhibits lipid neutrality and does not increase the incidence of symptomatic or asymptomatic hypoglycemia compared to placebo[7].

Data Presentation: Quantitative Summary
Outcome MeasureComparatorPooled Estimate (95% CI)P-ValueHeterogeneity ( I2 )Clinical Interpretation
HbA1c Reduction PlaceboMD: -0.44% (-0.54 to -0.34)< 0.0001LowSuperior to Placebo
HbA1c Reduction Sitagliptin / LinagliptinMD: 0.062% (-0.092 to 0.215)0.4310%Non-inferior to Active Comparators
FPG Reduction PlaceboMD: -0.61 mmol/L (-0.90 to -0.31)< 0.0001ModerateSuperior to Placebo
Adverse Events Sitagliptin / LinagliptinRR: -0.006 (-0.272 to 0.260)0.9661.7%Equivalent Safety Profile
Hypoglycemia Risk PlaceboRR: 0.46 (0.10 to 2.16)0.320LowNo increased risk

Field-Proven Insights and Clinical Implications

From a drug development and clinical application perspective, the non-inferiority of Evogliptin to Sitagliptin is a significant milestone. The causality of this success is rooted in Evogliptin's optimized binding kinetics, which confers a longer half-life and allows for a lower therapeutic dose without sacrificing glycemic control[8].

Furthermore, the integration of Bayesian inference models applied to these RCTs confirms the frequentist findings, reinforcing the trustworthiness of the data[4]. For application scientists and clinicians, Evogliptin represents a highly stable, renal-friendly addition to the T2DM armamentarium. Its equivalent safety profile, combined with its potent efficacy at low dosages, makes it an optimal choice for long-term glycemic management in diverse patient populations.

References

  • Tang, Q., Pan, W., & Peng, L. (2022). The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis. Frontiers in Endocrinology.
  • Efficacy and Tolerability of Evogliptin in Patients with Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis with Bayesian Inference Through a Quality-management System. Clinical Therapeutics / PubMed.
  • Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor Evogliptin in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis. PMC.

Sources

Exploratory

Validating Analytical Methods for Evogliptin Quantification: An ICH-Compliant Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Mechanistic Grounding Evogliptin is a highly potent, selective dipeptidyl pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Mechanistic Grounding

Evogliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus[1]. From a structural perspective, evogliptin (C₁₉H₂₆F₃N₃O) contains a trifluorophenyl group and a piperazinone ring, conferring specific physicochemical properties that dictate its chromatographic behavior.

As a Senior Application Scientist, I approach analytical method development not as a routine checklist, but as the engineering of a self-validating system . Whether quantifying the Active Pharmaceutical Ingredient (API) in a tablet formulation via RP-HPLC or tracing picogram-level systemic exposure in human plasma via LC-MS/MS, the analytical method must be grounded in causality. Every reagent choice, column chemistry, and detector setting must be deliberately selected to control ionization, mitigate matrix effects, and ensure absolute compliance with the International Council for Harmonisation (ICH) Q2(R1) and updated Q2(R2) guidelines[1],[2].

Chromatographic Method Development: The Causality of Choices

Stability-Indicating RP-HPLC for Formulation Analysis

For routine quality control and stability testing of evogliptin in pharmaceutical dosage forms, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[1],[3].

The Causality of the Mobile Phase: Evogliptin possesses basic amine functionalities. If analyzed using unbuffered, neutral water/organic mixtures, these basic groups interact with residual acidic silanols on the C18 stationary phase, leading to severe peak tailing. To engineer a robust method, we utilize a 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to an acidic pH (typically ~4.5) mixed with Acetonitrile (60:40 v/v)[1]. The acidic buffer suppresses silanol ionization on the column and protonates the drug, ensuring sharp, symmetrical peaks (Tailing Factor < 2.0).

Detection Wavelength: UV detection is typically carried out between 234 nm and 265 nm[1],[3]. This range corresponds to the optimal π-π* transitions of the trifluorophenyl chromophore, maximizing the Signal-to-Noise (S/N) ratio.

LC-MS/MS for Bioanalytical Quantification

For pharmacokinetic (PK) profiling, the required Lower Limit of Quantification (LLOQ) drops drastically. Evogliptin must be quantified in human plasma at concentrations as low as 30 pg/mL[4],[5].

The Causality of Ionization and Transitions: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode is mandatory here[4]. Because evogliptin readily accepts a proton to form an [M+H]⁺ ion, positive ESI yields massive signal intensity. We utilize Multiple Reaction Monitoring (MRM) to isolate the parent ion and shatter it in the collision cell, monitoring specific fragment ions. This dual-filtering mechanism completely eliminates background noise from endogenous plasma proteins.

Experimental Protocols

Below are the field-proven, step-by-step methodologies for both formulation and bioanalytical quantification.

Protocol A: Stability-Indicating RP-HPLC Workflow (API & Tablets)
  • Mobile Phase Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water (0.01N). Adjust pH to 4.5 using dilute orthophosphoric acid. Mix with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio. Degas via sonication for 15 minutes[1].

  • Standard Preparation: Accurately weigh Evogliptin API and dissolve in methanol to achieve a 200 µg/mL stock solution. Serially dilute with the mobile phase to construct a working range of 5–30 µg/mL[1].

  • Sample Preparation: Crush 20 tablets. Weigh an amount equivalent to 5 mg of Evogliptin. Extract with methanol, sonicate for 20 minutes, and filter through a 0.45 µm PTFE syringe filter[1].

  • Chromatographic Execution:

    • Column: Altima C18 or equivalent (150 × 4.6 mm, 5 µm)[1].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 20 µL.

    • Detection: UV at 234 nm[1].

Protocol B: LC-MS/MS Plasma Sample Preparation (Protein Precipitation)

To prevent ion suppression in the mass spectrometer, plasma proteins and phospholipids must be stripped from the sample[4].

  • Aliquoting: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube[4].

  • Internal Standard (IS) Addition: Add 10 µL of deuterated evogliptin (IS). Scientific Rationale: The IS co-elutes with the analyte and experiences the exact same matrix suppression, acting as an internal mathematical correction factor[4],[5].

  • Precipitation: Add 600 µL of ice-cold acetonitrile[4]. The sudden shift in dielectric constant irreversibly denatures plasma proteins.

  • Separation: Vortex vigorously for 2 minutes. Centrifuge at 13,000 rpm for 5 minutes at 4°C[4].

  • Analysis: Transfer the clear supernatant to an autosampler vial. Inject 10 µL into the LC-MS/MS system using a mobile phase of 0.1% formic acid in 5 mM ammonium formate and acetonitrile[4],[5].

LCMS_Prep Plasma Human Plasma (200 µL) Spike Add Internal Standard (10 µL IS) Plasma->Spike Precip Protein Precipitation (600 µL Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge (13,000 rpm, 5 min) Precip->Vortex Super Supernatant Transfer & LC-MS/MS Injection Vortex->Super

Step-by-step protein precipitation workflow for Evogliptin LC-MS/MS analysis.

ICH Q2(R1) / Q2(R2) Validation Framework

A method is only as reliable as its validation data. According to ICH guidelines, the method must be subjected to rigorous statistical evaluation[6],[2].

Specificity and Forced Degradation

Specificity proves that the detector is measuring only evogliptin. For stability-indicating methods, the API is subjected to extreme stress (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal stress at 60°C, and UV light)[1],[3]. The method is deemed specific if the evogliptin peak is baseline-resolved from all degradation product peaks, proving that degradants will not falsely inflate the API assay value[3].

Linearity, LOD, and LOQ

Linearity ensures the detector response is directly proportional to the concentration.

  • Limit of Detection (LOD): The lowest concentration distinguishable from noise (S/N ≥ 3:1). Calculated as 3.3×(σ/S) , where σ is the standard deviation of the response and S is the slope[1],[6].

  • Limit of Quantification (LOQ): The lowest concentration quantifiable with acceptable precision (S/N ≥ 10:1). Calculated as 10×(σ/S) [1].

Accuracy and Precision

Accuracy is validated via recovery studies (spiking API into a placebo matrix at 80%, 100%, and 120% levels)[1],[2]. Precision is evaluated by injecting the same homogeneous sample multiple times (intra-day) and across different days (inter-day), demanding a Relative Standard Deviation (%RSD) of less than 2.0%[1],[6].

ICH_Validation_Workflow Start Evogliptin Method Development (HPLC/LC-MS) SST System Suitability Testing (Tailing < 2.0, Plates > 2000) Start->SST Spec Specificity & Forced Degradation Studies SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy (Recovery) & Precision (%RSD < 2%) Lin->AccPre Rob Robustness (Flow, pH, Temp variations) AccPre->Rob Val Validated Method Ready for QC/PK Rob->Val

Workflow of Evogliptin analytical method validation as per ICH Q2(R2) guidelines.

Quantitative Data Summary

The following table synthesizes the expected acceptance criteria against field-reported validation metrics for Evogliptin quantification across both HPLC and LC-MS/MS platforms.

Validation ParameterICH Acceptance CriteriaTypical RP-HPLC Results (Formulation)Typical LC-MS/MS Results (Plasma)
Linearity Range R² ≥ 0.9995 – 30 µg/mL[1]30 pg/mL – 5000 ng/mL[4],[7]
Accuracy (Recovery) 98.0% – 102.0% (HPLC)85.0% - 115.0% (Bioanalytical)99.30%[1]98.0% – 106.3%[7]
Precision (% RSD) ≤ 2.0% (HPLC)≤ 15.0% (Bioanalytical)< 1.0% (Intra/Inter-day)[1]< 8.3%[7]
Limit of Detection (LOD) S/N ≥ 3~0.24 µg/mL[1]~10 pg/mL[5]
Limit of Quant. (LOQ) S/N ≥ 10~0.73 µg/mL[1]30 pg/mL (LLOQ)[4],[5]
Robustness %RSD ≤ 2.0% under deliberate variationsStable under ±0.1 mL/min flow, ±2 nm wavelength shifts[1],[2]Stable across 3 freeze-thaw cycles[4]

Conclusion

Validating an analytical method for Evogliptin requires a deep understanding of the molecule's physicochemical nature. By leveraging acidic buffers in RP-HPLC to control amine ionization, and employing deuterated internal standards with protein precipitation in LC-MS/MS to combat matrix effects, scientists can build highly rugged assays. When mapped against the rigorous statistical frameworks of ICH Q2(R1) and Q2(R2), these methods transition from mere experimental procedures into authoritative, self-validating systems ready for global regulatory submission.

References

  • Stability-Indicating Analytical Method Development and Validation for Evogliptin in Pharmaceutical Dosage Form, ijpsjournal.com,
  • Analytical Method Development and Validation of Evogliptin in Pharmaceutical Dosage form by Ultraviolet Spectrophotometric Method, ijpsonline.com,
  • DEVELOPMENT AND VALIDATION OF EVOGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM AND ITS STRESS DEGRAD
  • Technical Support Center: Analysis of Evogliptin in Plasma Samples, benchchem.com,
  • Development of liquid chromatographic (LC) method for simultaneous estimation of novel anti diabetic drug Evogliptin and Metformin, acgpubs.org,
  • Bioanalytical validation for the determination of evogliptin and its metabolites m7/m8 in human plasma by liquid chromatography-tandem mass spectrometry, researchg
  • Pharmacokinetic/Pharmacodynamic Interaction Between Evogliptin and Pioglitazone, dovepress.com,

Sources

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